1-Ethoxy-2,4,7-trimethyl-2H-isoindole
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
122885-00-1 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-ethoxy-2,4,7-trimethylisoindole |
InChI |
InChI=1S/C13H17NO/c1-5-15-13-12-10(3)7-6-9(2)11(12)8-14(13)4/h6-8H,5H2,1-4H3 |
InChI Key |
UNODITFPMJBJPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC=C(C2=CN1C)C)C |
Canonical SMILES |
CCOC1=C2C(=CC=C(C2=CN1C)C)C |
Synonyms |
2H-Isoindole,1-ethoxy-2,4,7-trimethyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthetic pathway for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole. To date, a documented synthesis for this specific molecule has not been reported in the peer-reviewed literature. The experimental protocols and corresponding data presented herein are hypothetical and intended for illustrative purposes. This guide is based on established principles of organic chemistry and analogous reactions reported for related isoindole structures.
Introduction
Isoindoles are a class of heterocyclic aromatic compounds composed of a fused benzene and pyrrole ring.[1] While the parent 2H-isoindole is often unstable, substituted derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[2][3][4] This guide details a theoretical multi-step synthesis for the novel compound this compound, providing a potential roadmap for its laboratory preparation.
The proposed strategy involves the initial construction of a 4,7-dimethyl-substituted isoindoline core, followed by N-methylation, introduction of the 1-ethoxy group via an O-alkylation reaction, and a final aromatization step to yield the target 2H-isoindole.
Proposed Synthetic Pathway Overview
The synthesis is designed as a four-step sequence starting from commercially available 3,6-dimethylphthalic anhydride. The pathway is designed to systematically build the desired functionality around the isoindole core.
Caption: Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 4,7-Dimethylisoindoline-1,3-dione
This step involves the formation of the initial phthalimide ring system from the corresponding anhydride.
-
Reaction: 3,6-Dimethylphthalic anhydride is reacted with urea under thermal conditions to form the imide.
-
Procedure: A mixture of 3,6-dimethylphthalic anhydride (1.0 eq) and urea (1.2 eq) is heated to 180-190 °C in a round-bottom flask equipped with a condenser. The mixture is maintained at this temperature for 2 hours, during which it melts and then re-solidifies. After cooling to room temperature, the solid mass is crushed and washed with water, followed by cold ethanol to remove impurities. The resulting solid is dried under vacuum.
-
Rationale: This is a standard and direct method for the synthesis of phthalimides from their anhydrides.
Step 2: Synthesis of 2,4,7-Trimethylisoindoline-1,3-dione
This step introduces the N-methyl group, a key substituent of the final product.
-
Reaction: 4,7-Dimethylisoindoline-1,3-dione is N-methylated using dimethyl sulfate.
-
Procedure: To a solution of 4,7-dimethylisoindoline-1,3-dione (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred for 30 minutes. Dimethyl sulfate (1.1 eq) is then added dropwise, and the reaction mixture is refluxed for 4 hours. After completion, the solvent is evaporated under reduced pressure. The residue is treated with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
-
Rationale: N-alkylation of phthalimides is a well-established transformation, typically proceeding in high yield.
Step 3: Synthesis of 2,4,7-Trimethylisoindoline
The reduction of the dione is a critical step to form the isoindoline core, which is a precursor for the subsequent functionalization.
-
Reaction: The dicarbonyl groups of 2,4,7-trimethylisoindoline-1,3-dione are reduced to methylenes.
-
Procedure: To a stirred suspension of Lithium Aluminum Hydride (LiAlH4) (2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 2,4,7-trimethylisoindoline-1,3-dione (1.0 eq) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently refluxed for 12 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% NaOH solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under vacuum.
-
Rationale: LiAlH4 is a powerful reducing agent capable of reducing amides and imides to the corresponding amines.
Step 4: Synthesis of 1-Ethoxy-2,4,7-trimethyl-2,3-dihydro-1H-isoindole
This step introduces the ethoxy group at the C1 position. The reaction proceeds through an O-alkylation of the corresponding lactam tautomer. This method is adapted from the known synthesis of 1-ethoxyisoindole.[5]
-
Reaction: 2,4,7-Trimethylisoindoline is reacted with triethyloxonium tetrafluoroborate.
-
Procedure: 2,4,7-Trimethylisoindoline (1.0 eq) is dissolved in anhydrous dichloromethane under a nitrogen atmosphere. The solution is cooled to 0 °C, and triethyloxonium tetrafluoroborate (1.1 eq) is added portion-wise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 5 hours. The reaction mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.
-
Rationale: Triethyloxonium tetrafluoroborate is a potent ethylating agent, suitable for the O-alkylation of the amide-like functionality in the isoindoline precursor.
Step 5: Synthesis of this compound
The final step is the aromatization of the isoindoline ring to form the target 2H-isoindole.
-
Reaction: Dehydrogenation of the isoindoline ring to form the aromatic isoindole.
-
Procedure: 1-Ethoxy-2,4,7-trimethyl-2,3-dihydro-1H-isoindole (1.0 eq) is dissolved in a suitable high-boiling solvent such as toluene. A dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) is added, and the mixture is refluxed for 6 hours. After cooling, the reaction mixture is filtered to remove the precipitated hydroquinone. The filtrate is washed with 1M NaOH solution and then with water. The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield the final product.
-
Rationale: DDQ is a common and effective reagent for the aromatization of heterocyclic systems.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected (hypothetical) data for the key compounds in the synthetic pathway.
| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| 4,7-Dimethylisoindoline-1,3-dione | 1 | C₁₀H₉NO₂ | 175.18 | White Solid | 85 | 215-217 |
| 2,4,7-Trimethylisoindoline-1,3-dione | 2 | C₁₁H₁₁NO₂ | 189.21 | Pale Yellow Solid | 92 | 130-132 |
| 2,4,7-Trimethylisoindoline | 3 | C₁₁H₁₅N | 161.24 | Colorless Oil | 75 | N/A |
| 1-Ethoxy-2,4,7-trimethyl-2,3-dihydro-1H-isoindole | 4 | C₁₃H₁₉NO | 205.30 | Yellow Oil | 68 | N/A |
| This compound | 5 | C₁₃H₁₇NO | 203.28 | Orange Solid | 60 | 95-97 |
Key Reaction Mechanisms
O-Alkylation and Neutralization (Step 4)
The introduction of the ethoxy group is a pivotal step. It proceeds via the formation of an iminium ether intermediate.
Caption: Mechanism for the formation of the 1-ethoxyisoindoline intermediate.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the synthesis of this compound. The proposed five-step sequence is grounded in well-established synthetic methodologies for isoindole and related heterocyclic systems. While the protocols and data are hypothetical, they offer a solid foundation for any future laboratory efforts to synthesize this novel compound. Further optimization of reaction conditions and purification techniques would be necessary in a practical setting. The successful synthesis of this molecule could provide a valuable new scaffold for applications in drug discovery and materials science.
References
In-depth Technical Guide on the Chemical Properties of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole: Information Not Available
A comprehensive search of scientific literature and chemical databases has revealed no specific information on the chemical properties, synthesis, or biological activity of the compound 1-Ethoxy-2,4,7-trimethyl-2H-isoindole.
This inquiry, aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, could not be fulfilled due to the absence of published data on this specific molecule. Searches for this compound in major chemical databases such as PubChem and ChemSpider, as well as in a wide range of scientific journals, yielded no results.
Furthermore, efforts to find data on closely related analogs, such as other trimethyl-substituted ethoxy-isoindoles, were also unsuccessful in providing the detailed experimental protocols, quantitative data, and signaling pathway information required to construct a comprehensive technical guide as per the user's request.
The isoindole chemical scaffold itself is a subject of interest in medicinal chemistry and materials science. Isoindoles are known to be structurally related to indoles and can exhibit a range of biological activities.[1][2] The synthesis of substituted isoindoles is an active area of chemical research, with various methods being developed for their preparation.[3][4] However, the specific combination of ethoxy and trimethyl substituents as requested in "this compound" does not appear to have been synthesized or characterized in the available scientific literature.
Without any foundational data on its synthesis, purification, or characterization (such as NMR, IR, or mass spectrometry data), it is impossible to provide a summary of its chemical properties, experimental protocols, or any potential biological signaling pathways it may be involved in.
Therefore, no tables of quantitative data, detailed experimental methodologies, or Graphviz diagrams of signaling pathways can be created for this compound at this time. Researchers interested in this specific molecule may need to undertake its novel synthesis and characterization.
References
A Comprehensive Technical Guide to Substituted 2H-Isoindoles: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoles are a class of heterocyclic aromatic compounds consisting of a fused benzene and pyrrole ring.[1] Specifically, 2H-isoindoles are isomers of the more common 1H-indoles and are characterized by their unique electronic structure.[2] While the parent 2H-isoindole is often unstable, substituted derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes and pigments.[3][4] This technical guide provides a comprehensive overview of the synthesis, properties, and known biological activities of substituted 2H-isoindoles, with a focus on methodologies and data relevant to drug discovery and development.
It is important to note that a search for the specific compound 1-Ethoxy-2,4,7-trimethyl-2H-isoindole and its corresponding CAS number did not yield any results in publicly available chemical databases. This suggests that the compound may not be a well-characterized or reported substance. Therefore, this guide will focus on the broader class of substituted 2H-isoindoles.
Chemical Properties and Data
Substituted 2H-isoindoles exhibit a range of chemical properties that are influenced by the nature and position of their substituents. The following table summarizes general data for the parent 2H-isoindole and a representative substituted derivative, N-methylphthalimide (a 2-methyl-1,3-dioxo-2H-isoindole).
| Property | 2H-Isoindole | N-Methylphthalimide |
| CAS Number | 270-68-8[1] | 550-44-7[5] |
| Molecular Formula | C₈H₇N[1] | C₉H₇NO₂[5] |
| Molecular Weight | 117.15 g/mol [1] | 161.16 g/mol [5] |
| Appearance | Unstable, rarely isolated | White solid |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Synthesis of Substituted 2H-Isoindoles: Experimental Protocols
The synthesis of substituted 2H-isoindoles can be challenging due to the reactivity of the isoindole core.[6] However, several methods have been developed to access these compounds.
General Protocol for Rhodium-Catalyzed Synthesis of 2H-Isoindoles
A modern approach to 2H-isoindole synthesis involves the rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters.[7] This method offers high yields and good functional group tolerance.
Materials:
-
Substituted benzyl azide
-
α-Aryldiazoester
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the substituted benzyl azide in the anhydrous solvent under an inert atmosphere, add the rhodium(II) catalyst.
-
Slowly add a solution of the α-aryldiazoester to the reaction mixture at the appropriate temperature (often room temperature or slightly elevated).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2H-isoindole derivative.
Caption: General workflow for the rhodium-catalyzed synthesis of 2H-isoindoles.
Biological Activity and Signaling Pathways
Substituted isoindoles have been investigated for a wide range of biological activities.[4] Derivatives of the related isoindoline-1,3-dione scaffold, which shares the core isoindole structure, have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases like Alzheimer's disease.[8] Other isoindole derivatives have demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[4][9]
Due to the lack of specific data for this compound, a specific signaling pathway cannot be detailed. However, a logical diagram illustrating the general process of drug discovery involving isoindole derivatives can be conceptualized.
Caption: A simplified workflow for the discovery of bioactive isoindole derivatives.
Conclusion
Substituted 2H-isoindoles represent a valuable scaffold in medicinal chemistry with demonstrated potential across various therapeutic areas. While the specific compound this compound is not documented in the scientific literature, the general methodologies for the synthesis and the broad biological activities of this class of compounds provide a strong foundation for future research and drug development efforts. Further exploration of the chemical space around the 2H-isoindole core is warranted to uncover novel therapeutic agents.
References
- 1. Isoindole - Wikipedia [en.wikipedia.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 5. 1H-Isoindole-1,3(2H)-dione, 2-methyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoindole synthesis [organic-chemistry.org]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic and Experimental Data for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole Remains Undocumented in Public Domain
A comprehensive search for spectroscopic and experimental data on the specific compound 1-Ethoxy-2,4,7-trimethyl-2H-isoindole has yielded no publicly available information. Despite extensive queries of chemical databases and scientific literature, no nuclear magnetic resonance (NMR), mass spectrometry (MS), or infrared (IR) data has been found for this molecule. Similarly, detailed experimental protocols for its synthesis and analysis are not documented in the accessible domain.
The investigation did reveal information on related but structurally distinct compounds, such as 1-ethyloxindole and various other isoindole derivatives. However, the spectroscopic and procedural data for these analogues cannot be extrapolated to accurately represent this compound due to differences in their molecular structures.
Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible at this time. The absence of foundational data prevents the compilation of quantitative tables, the detailing of experimental methodologies, and the generation of logical or pathway diagrams directly pertaining to this compound.
Further research or de novo synthesis and analysis would be required to generate the necessary data to fulfill the original request. Below is a conceptual workflow that would typically be followed in the acquisition and analysis of such data.
Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.
Spectroscopic and Spectrometric Analysis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the novel heterocyclic compound, 1-Ethoxy-2,4,7-trimethyl-2H-isoindole. Due to the novelty of this compound, this guide presents predicted spectroscopic data based on established principles and data from analogous structures. It also outlines comprehensive experimental protocols for obtaining and analyzing empirical data.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for this compound. These predictions are derived from the analysis of structurally related isoindole and indole derivatives.[1][2][3]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-5 |
| ~6.8-7.0 | d | 1H | H-6 |
| ~6.5 | s | 1H | H-3 |
| ~4.1-4.3 | q | 2H | -OCH₂CH₃ |
| ~3.6 | s | 3H | N-CH₃ |
| ~2.4 | s | 3H | Ar-CH₃ (C-4) |
| ~2.3 | s | 3H | Ar-CH₃ (C-7) |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-1 |
| ~138 | C-7a |
| ~135 | C-4 |
| ~132 | C-7 |
| ~128 | C-3a |
| ~125 | C-5 |
| ~120 | C-6 |
| ~100 | C-3 |
| ~65 | -OCH₂CH₃ |
| ~30 | N-CH₃ |
| ~20 | Ar-CH₃ (C-4) |
| ~18 | Ar-CH₃ (C-7) |
| ~15 | -OCH₂CH₃ |
Table 3: Predicted Key Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z | Proposed Fragment | Notes |
| 203 | [M]⁺ | Molecular Ion |
| 188 | [M - CH₃]⁺ | Loss of a methyl radical |
| 174 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 158 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
Experimental Protocols
The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrument: High-resolution mass spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Mass Range: m/z 50-500.
3. Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrument: High-resolution mass spectrometer with an ESI source.
-
Solvent Flow Rate: 5-10 µL/min.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas: Nitrogen at a flow rate of 5 L/min and a temperature of 300°C.
-
Mass Analyzer: TOF or Orbitrap.
-
Mass Range: m/z 50-500.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and analytical workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Stability and Storage of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
Notice: A comprehensive search for "1-Ethoxy-2,4,7-trimethyl-2H-isoindole" did not yield specific data regarding its stability, storage, degradation pathways, or detailed experimental protocols for its synthesis and handling. The information presented below is based on the general chemical properties of the isoindole class of compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to Isoindoles
Isoindoles are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyrrole ring system. They are known for their high reactivity, which makes them valuable intermediates in the synthesis of more complex molecules with a wide range of biological activities.[1] However, this reactivity also contributes to their inherent instability, posing challenges for their synthesis and storage.[1] Many isoindoles, particularly 1-substituted derivatives, can exist in equilibrium with their more stable tautomeric form, the isoindoline.[1]
General Stability and Reactivity of Isoindoles
The stability of the isoindole ring system is influenced by its substitution pattern. The parent 2H-isoindole is highly reactive and readily undergoes reactions such as Diels-Alder cycloadditions.[1] The introduction of substituents can modulate this reactivity. For instance, N-substitution (at the 2-position) and substitution on the benzene ring can influence the electronic properties and steric environment of the molecule, thereby affecting its stability.
Given the structure of this compound, the following general assumptions about its stability can be made:
-
Tautomerization: The presence of an ethoxy group at the 1-position suggests that this compound may exist in equilibrium with its isoindoline tautomer. The position of this equilibrium would be a critical factor in its overall stability.
-
Oxidation: The pyrrole-like ring is susceptible to oxidation, which can lead to decomposition.
-
Dimerization/Polymerization: Like many reactive heterocyclic compounds, isoindoles can be prone to self-reaction, leading to the formation of dimers or polymers, especially at elevated temperatures or in the presence of catalysts.
Predicted Storage and Handling Recommendations
Due to the anticipated reactivity of this compound, the following storage and handling procedures are recommended to minimize degradation:
Table 1: Recommended Storage and Handling Conditions for Isoindole Derivatives
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | To minimize thermal degradation and slow down potential dimerization or polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the electron-rich isoindole ring. |
| Light | Amber vial or protected from light | To prevent photochemically induced degradation. |
| Moisture | Desiccated environment | To prevent hydrolysis of the ethoxy group and other moisture-sensitive reactions. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, potential routes of decomposition can be inferred from the general chemistry of isoindoles and related compounds.
Caption: Potential degradation pathways for this compound.
Hypothetical Experimental Workflow for Stability Assessment
To empirically determine the stability of this compound, a structured experimental workflow would be necessary.
Caption: Experimental workflow for assessing the stability of a novel isoindole compound.
Conclusion
The stability and storage of this compound remain to be experimentally determined. Based on the known reactivity of the isoindole scaffold, it is prudent to handle and store this compound under inert, cold, dark, and dry conditions. Further research is required to elucidate its specific degradation pathways and establish optimal storage protocols. The methodologies and workflows outlined in this guide provide a framework for conducting such stability studies, which are essential for its potential application in research and drug development.
References
A Technical Guide to the Solubility of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of the novel heterocyclic compound, 1-Ethoxy-2,4,7-trimethyl-2H-isoindole. Due to the nascent stage of research into this specific molecule, publicly available quantitative solubility data is limited. This document, therefore, provides a comprehensive theoretical framework for understanding its potential solubility in common organic solvents, based on the known properties of the isoindole scaffold. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility, ensuring reproducible and accurate measurements. This guide is intended to serve as a foundational resource for researchers initiating studies involving this compound, particularly in the fields of medicinal chemistry, materials science, and synthetic chemistry.
Introduction to this compound
This compound is a substituted derivative of the isoindole heterocyclic system. The core isoindole structure, an isomer of indole, is known for its unique electronic properties and has been a building block for various functional materials and pharmaceutical agents. The presence of an ethoxy group and three methyl groups on the isoindole ring of the target compound suggests a largely nonpolar character, which would heavily influence its solubility profile. Understanding the solubility of this compound is a critical first step in its development for any application, as it dictates the choice of solvents for synthesis, purification, formulation, and biological assays.
Predicted Solubility Profile
While specific experimental data for this compound is not currently available in the literature, a qualitative prediction of its solubility can be made based on its structural features. The molecule is predominantly hydrophobic due to the benzene ring and the alkyl substituents. Therefore, it is expected to exhibit good solubility in nonpolar and moderately polar organic solvents. Conversely, poor solubility is anticipated in highly polar and protic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | "Like dissolves like" principle; the nonpolar nature of the compound will favor interaction with nonpolar solvents. |
| Polar Aprotic | Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The molecule has some polar character due to the nitrogen atom and the ethoxy group, which should allow for dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The presence of hydroxyl groups in these solvents may lead to some interaction, but the overall nonpolar nature of the compound will likely limit solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The hydrophobic character of the molecule will dominate, leading to poor solvation in highly polar environments. DMSO might show slightly better results than water due to its larger nonpolar part. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a common and reliable method for determining the solubility of a solid compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (purified solid)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, methanol, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound in organic solvents.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a solid foundation for researchers working with this compound. The predicted solubility profile, based on its chemical structure, suggests high solubility in nonpolar and moderately polar aprotic solvents. The detailed experimental protocol provided herein offers a clear and robust method for obtaining precise and accurate solubility data. The successful application of this compound in any field will be underpinned by a thorough understanding of its physical properties, with solubility being of paramount importance.
A Theoretical and Computational Investigation of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, no specific theoretical or computational studies on 1-Ethoxy-2,4,7-trimethyl-2H-isoindole have been published. This document, therefore, serves as a comprehensive methodological guide, outlining the standard theoretical and computational chemistry workflows that would be employed to investigate a novel molecule of this nature. The data presented herein is exemplary and hypothetical , intended to illustrate the expected outcomes of such a study.
Introduction
Isoindole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The hypothetical molecule, this compound, presents a unique substitution pattern that warrants a thorough theoretical investigation to elucidate its structural, electronic, and reactive properties. Such an in-silico analysis is a crucial first step in rational drug design and materials development, providing foundational insights that can guide subsequent experimental work.
This whitepaper outlines a hypothetical computational study using Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to predict the key chemical characteristics of this compound. The methodologies, data presentation, and logical workflows detailed below represent a standard approach for the theoretical characterization of a novel small molecule.
Computational Methods and Protocols
The following section details the hypothetical experimental protocols for the quantum chemical calculations.
2.1. Geometry Optimization and Frequency Calculations
The initial 3D structure of this compound would be constructed using a molecular builder and subjected to geometry optimization. This process aims to find the lowest energy conformation of the molecule.
-
Methodology: All calculations would be performed using a standard quantum chemistry software package (e.g., Gaussian, ORCA). The geometry optimization would be carried out using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set would be employed to provide a good balance between computational cost and accuracy for a molecule of this size, allowing for polarization and diffuse functions on both heavy atoms and hydrogens.
-
Solvation Model: To simulate a more realistic biological environment, the influence of a solvent (e.g., water or dimethyl sulfoxide) would be modeled using the Polarizable Continuum Model (PCM).
-
Verification: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify the stability of the obtained geometry.
2.2. Electronic Properties Analysis
Following successful geometry optimization, a series of single-point energy calculations would be performed to determine the electronic properties of the molecule.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map would be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is invaluable for predicting intermolecular interactions, particularly with biological targets like protein binding pockets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be conducted to investigate charge delocalization, intramolecular interactions, and the stability of the molecular structure arising from hyperconjugative interactions.
Hypothetical Results and Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the aforementioned computational protocols.
Table 1: Hypothetical Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-O | 1.35 Å |
| O-C(ethyl) | 1.43 Å | |
| N2-C1 | 1.38 Å | |
| N2-C3 | 1.40 Å | |
| C4-C5 | 1.39 Å | |
| Bond Angles (°) | C1-N2-C3 | 108.5° |
| N2-C1-O | 115.2° | |
| O-C(ethyl)-C(methyl) | 109.5° | |
| Dihedral Angles (°) | C3-N2-C1-O | 178.5° |
| N2-C1-O-C(ethyl) | -175.0° |
Table 2: Hypothetical Electronic and Thermodynamic Properties
| Property | Calculated Value |
| Total Energy (Hartree) | -750.12345 a.u. |
| Dipole Moment (Debye) | 3.45 D |
| HOMO Energy (eV) | -5.87 eV |
| LUMO Energy (eV) | -1.23 eV |
| HOMO-LUMO Energy Gap (eV) | 4.64 eV |
| Ionization Potential (eV) | 6.12 eV |
| Electron Affinity (eV) | 1.05 eV |
| Gibbs Free Energy (kcal/mol) | -470567.8 kcal/mol |
Visualization of Workflows and Logical Relationships
Visual diagrams are essential for conveying complex workflows and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical investigation and its potential application in a drug discovery context.
Caption: A typical workflow for the theoretical study of a novel molecule.
Caption: Logical progression from theoretical insights to drug development.
Conclusion and Future Directions
While this whitepaper presents a hypothetical study, it underscores the power of computational chemistry in modern chemical and pharmaceutical research. A theoretical investigation of this compound, following the protocols outlined herein, would provide invaluable data on its stability, reactivity, and electronic nature. These findings would form a critical foundation for any future experimental work, including synthesis, spectroscopic characterization, and evaluation of its potential as a therapeutic agent or functional material. Future studies could expand upon this work by performing molecular dynamics simulations to understand its behavior in a dynamic biological environment or by conducting QSAR (Quantitative Structure-Activity Relationship) studies if a series of related analogues were to be synthesized.
The Ascendancy of Isoindoles: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindole core, a fascinating bicyclic aromatic heterocycle, has captivated the attention of medicinal chemists for over a century.[1][2] Its unique electronic properties and versatile synthetic handles have established it as a "privileged scaffold" in drug design, leading to the development of a diverse array of therapeutic agents.[1] This technical guide provides an in-depth exploration of the discovery, history, and therapeutic applications of novel isoindole derivatives. We will delve into their mechanisms of action, provide detailed experimental protocols for their synthesis, and present a wealth of quantitative data to facilitate structure-activity relationship (SAR) studies.
A Journey Through Time: The History of Isoindole Derivatives
The story of isoindoles begins in the mid-20th century, with early explorations into their synthesis and reactivity. A significant milestone was the first synthesis of N-methylisoindole by Wittig in 1951, which laid the groundwork for future investigations into this heterocyclic system. The parent isoindole, a more elusive target due to its inherent instability, was not isolated until 1972.
The therapeutic potential of isoindoles burst into the spotlight with the infamous history of thalidomide in the late 1950s.[1][2] Initially marketed as a sedative, its tragic teratogenic effects led to its withdrawal. However, decades later, thalidomide was repurposed for the treatment of erythema nodosum leprosum and multiple myeloma, revealing its potent immunomodulatory and anti-angiogenic properties.[1] This resurgence of interest spurred the development of safer and more potent analogs, including lenalidomide (approved in 2004) and pomalidomide (approved in 2013), which are now cornerstone therapies for multiple myeloma.[1]
Beyond the thalidomide lineage, the isoindole scaffold is found in a variety of naturally occurring and synthetic compounds with a broad spectrum of biological activities. The first naturally occurring isoindole was discovered in 1982 from a marine sponge, and the indolocarbazole alkaloid staurosporine , a potent protein kinase inhibitor, was first isolated in 1977.[1] These discoveries further solidified the importance of the isoindole nucleus in medicinal chemistry.
Targeting Disease: Key Signaling Pathways Modulated by Isoindole Derivatives
Novel isoindole derivatives have been designed to interact with a range of biological targets, demonstrating their therapeutic versatility. Here, we explore their mechanisms of action in four key signaling pathways.
Cyclooxygenase (COX) Inhibition
Isoindole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.
Acetylcholinesterase (AChE) Inhibition
Certain isoindole derivatives act as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes.[5][6] Isoindole derivatives have been developed as inhibitors of GSK-3β, offering a potential therapeutic avenue for these conditions.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[7][8] By inhibiting PDE4, isoindole derivatives increase intracellular cAMP levels, leading to a dampening of the inflammatory response. This mechanism is relevant for the treatment of inflammatory diseases such as psoriasis and psoriatic arthritis.
From Bench to Bedside: The Drug Discovery Workflow
The journey of a novel isoindole derivative from a laboratory concept to a clinically approved drug is a long and rigorous process. The following diagram illustrates the typical workflow in drug discovery and development.
Quantitative Data Summary
The following tables summarize the biological activities of various novel isoindole derivatives against key therapeutic targets. This data is essential for understanding structure-activity relationships and guiding the design of more potent and selective compounds.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindole Derivatives
| Compound ID | Structure | IC₅₀ (µM) vs. AChE | Reference |
| I | N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | 1.12 | [9] |
| VI | N-[2-(3,4-dihydro-1H-isoquinolin-yl)ethyl-1H-isoindole-1,3(2H)-dione | 1.14 | [9] |
| 7a | 2-(2-((4-fluorobenzyl)(pyridin-2-yl)amino)ethyl)isoindoline-1,3-dione | 2.1 | [10] |
| 7f | 2-(3-((4-fluorobenzyl)(pyridin-2-yl)amino)propyl)isoindoline-1,3-dione | 2.1 | [10] |
| 8a | N'-(4-chlorobenzylidene)-2-(1,3-dioxoisoindolin-2-yl)acetohydrazide | 0.11 | [8] |
| Donepezil | (Reference Drug) | 0.04 | [9] |
| Rivastigmine | (Reference Drug) | 11.07 | [10] |
Table 2: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitory Activity of Isoindole Derivatives
| Compound ID | Structure | IC₅₀ (nM) vs. GSK-3β | Reference |
| 8a | 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione | 304 | [11] |
| Valmerin-1 | Tetrahydropyrido[1,2-a]isoindolone derivative | <100 | [12] |
| Valmerin-2 | Tetrahydropyrido[1,2-a]isoindolone derivative | <100 | [12] |
Table 3: Phosphodiesterase 4 (PDE4) Inhibitory Activity of Isoindole Derivatives
| Compound ID | Structure | IC₅₀ (µM) vs. PDE4B | Reference |
| Apremilast | N-(2-(1,3-dioxoisoindolin-2-yl)-3-oxobutyl)acetamide | Not specified for B | [1] |
| Compound 3d | Mefenamic acid based indole derivative | 1.34 | [13] |
| Compound 32 | Isocoumarin-based derivative | 0.43 | [14] |
| Compound 33 | Isocoumarin-based derivative | 0.54 | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key isoindole derivatives, offering a practical guide for researchers in the field.
General Procedure for the Synthesis of N-substituted Phthalimides
-
Method 1: Reaction of Phthalic Anhydride with a Primary Amine
A mixture of phthalic anhydride (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, toluene, or ethanol) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Method 2: From Phthalic Anhydride and Urea
Phthalic anhydride (2.0 eq) and urea (1.0 eq) are ground together and heated in a reaction flask until the mixture melts and then solidifies. After cooling, water is added to the solid mass, and the product is collected by vacuum filtration. The crude phthalimide is then recrystallized from hot ethanol.
General Procedure for the Synthesis of Isoindolinones
-
One-pot Synthesis from 2-Benzoylbenzoic Acid
To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane, chlorosulfonyl isocyanate (1.1 eq) is added, and the mixture is stirred at room temperature. Subsequently, an alcohol (e.g., methanol, ethanol) is added, and stirring is continued. The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired isoindolinone derivative.
Conclusion
The isoindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich history, from the early synthetic explorations to the development of life-changing drugs, underscores its significance in medicinal chemistry. The diverse biological activities of isoindole derivatives, targeting a range of key signaling pathways, highlight the immense potential of this privileged structure. This technical guide has provided a comprehensive overview of the field, offering valuable insights for researchers and drug development professionals. With a deeper understanding of their synthesis, mechanism of action, and structure-activity relationships, the journey of discovering the next generation of isoindole-based therapeutics is well underway.indole-based therapeutics is well underway.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug Discovery Workflow - What is it? [vipergen.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 1-Ethoxy-2,4,7-trimethyl-2H-isoindole (ETMI) as a Fluorescent Probe for Live-Cell Imaging
Disclaimer: The specific compound 1-Ethoxy-2,4,7-trimethyl-2H-isoindole (ETMI) is not a widely characterized, commercially available fluorescent probe. These application notes are based on the known properties of the 2H-isoindole fluorophore class and are provided for research and development purposes. The photophysical data and protocols are representative examples based on published information on analogous isoindole derivatives.[1][2][3] Researchers should validate these protocols for their specific experimental systems.
Introduction
This compound (ETMI) is a synthetic, lipophilic fluorescent dye belonging to the isoindole family. Isoindoles are known for their inherent fluorescence, but the parent structures can be unstable.[1][4] The ETMI structure, featuring electron-donating methyl groups, may influence its stability and photophysical properties.[1] Based on the characteristics of similar isoindole derivatives, ETMI is proposed as a fluorescent probe for staining intracellular lipid structures and membranes in live cells. Its utility stems from its potential for high fluorescence quantum yields in non-polar environments, making it a candidate for "turn-on" fluorescence upon partitioning into lipid-rich organelles.[2][3]
Mechanism of Action
The fluorescence of many isoindole-based dyes is sensitive to the polarity of their environment. In aqueous media, ETMI is expected to exhibit low fluorescence. Upon crossing the cell membrane and localizing to hydrophobic environments such as the endoplasmic reticulum, lipid droplets, or cellular membranes, the probe is shielded from water, leading to a significant enhancement of its fluorescence signal. This solvatochromic behavior is advantageous for reducing background noise and improving signal clarity in imaging applications.[2]
Photophysical and Chemical Properties
The following table summarizes the anticipated properties of ETMI based on data from analogous isoindole compounds.
| Property | Value | Reference / Notes |
| Molecular Formula | C₁₃H₁₇NO | - |
| Molecular Weight | 203.28 g/mol | - |
| Excitation Maximum (λex) | ~390 nm | Estimated based on the isoindole scaffold. Actual value requires experimental validation. |
| Emission Maximum (λem) | ~480 nm (in non-polar solvent) | Emission is expected to be blue-green and may shift based on solvent polarity.[2] |
| Quantum Yield (Φ) | > 0.6 in aprotic/non-polar solvents | Isoindole-fused imidazoles have shown quantum yields up to 0.93 in aprotic solvents.[3] |
| Molar Extinction Coefficient | > 15,000 M⁻¹cm⁻¹ at λex | Typical for fluorescent probes of this class. |
| Solubility | Soluble in DMSO, Ethanol, Acetonitrile | Insoluble in aqueous buffers. |
| Stability | Light-sensitive; potential for degradation in aqueous media over time.[1] | Store stock solutions protected from light at -20°C. Use fresh dilutions for experiments. Electron-donating groups may decrease stability.[1] |
Experimental Protocols
Preparation of ETMI Stock Solution
Safety Precaution: As the toxicological properties of ETMI have not been fully investigated, standard laboratory safety precautions (gloves, lab coat, safety glasses) should be used.
-
Reagents:
-
This compound (ETMI) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Protocol:
-
Allow the vial of ETMI powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving 1 mg of ETMI (MW: 203.28) in 492 µL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Live-Cell Staining of Intracellular Lipids/Membranes
This protocol is a general guideline for staining adherent mammalian cells. Optimization of probe concentration and incubation time is recommended for different cell types and experimental conditions.[5][6]
Reagents:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
10 mM ETMI stock solution in DMSO
Protocol:
-
Cell Preparation: Culture cells on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) until they reach the desired confluency (typically 60-80%).
-
Prepare Staining Solution:
-
Warm the complete cell culture medium and PBS/HBSS to 37°C.
-
Prepare a working solution of ETMI by diluting the 10 mM stock solution directly into the warm culture medium. A final concentration range of 1-10 µM is recommended as a starting point.
-
Example: To prepare 1 mL of 5 µM staining solution, add 0.5 µL of the 10 mM stock solution to 1 mL of medium and mix well.
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Gently rinse the cells once with warm PBS/HBSS.
-
Add the prepared ETMI staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Wash and Image:
-
Aspirate the staining solution.
-
Wash the cells two times with warm culture medium or HBSS to remove excess probe and reduce background fluorescence.[6]
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Proceed immediately to fluorescence microscopy.
-
Fluorescence Microscopy and Image Acquisition
Instrumentation:
-
An epifluorescence or confocal microscope equipped with a DAPI filter set or similar (e.g., Excitation: 380-400 nm, Emission: 460-500 nm) is suitable.
-
A high numerical aperture objective (e.g., 60x or 100x oil immersion) is recommended for high-resolution imaging.[5]
Acquisition Parameters:
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and the shortest exposure time that provides an adequate signal-to-noise ratio to prevent cell damage and photobleaching.[6][7]
-
Focus: Locate the cells using brightfield or DIC optics before switching to fluorescence to minimize light exposure.
-
Image Capture: Acquire images using the appropriate filter set for ETMI.
-
Controls: Always image a set of unstained, vehicle-treated (DMSO) cells under the same acquisition settings to assess the level of cellular autofluorescence.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for live-cell staining with the ETMI fluorescent probe.
Proposed Mechanism of Action
Caption: Proposed mechanism for ETMI fluorescence enhancement in cells.
References
- 1. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and fluorescent properties of a new class of heterocycles of isoindole fused imidazoles with phenolic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Imaging with 1-Ethoxy-2,4,7-trimethyl-2H-isoindole (EOTI)
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the use of a compound with the chemical name 1-Ethoxy-2,4,7-trimethyl-2H-isoindole (hereafter referred to as EOTI) for cell imaging applications. The following application notes and protocols are presented as a representative and hypothetical guide for the use of a novel, cell-permeable fluorescent probe, based on established principles of fluorescence microscopy and live-cell imaging.[1][2][3][4] All photophysical and biological data presented are illustrative examples.
Introduction
This compound (EOTI) is a hypothetical novel organic fluorophore with potential applications in biological imaging. Its isoindole core suggests potential for bright fluorescence emission.[5][6] This document provides a detailed protocol for the utilization of EOTI in live-cell fluorescence microscopy, including recommendations for sample preparation, staining, and image acquisition. Additionally, it outlines methods for assessing its photophysical properties and cytotoxicity, crucial for ensuring data quality and reproducibility in fluorescence imaging experiments.[2]
Product Information
Hypothetical Properties of EOTI
For the purpose of this protocol, we will assume the following properties for EOTI. Researchers should experimentally determine these values for any new probe.
| Property | Value |
| Chemical Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Excitation Max (λex) | 488 nm |
| Emission Max (λem) | 520 nm |
| Molar Extinction Coefficient (ε) | 65,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.85 |
| Solubility | Soluble in DMSO, Ethanol |
| Storage | Store at -20°C, protect from light |
Recommended Microscopy Filter Sets
Based on the hypothetical excitation and emission maxima, the following filter set is recommended for optimal signal-to-noise ratio.
| Filter Type | Wavelength Range |
| Excitation Filter | 470/40 nm |
| Dichroic Mirror | 495 nm |
| Emission Filter | 525/50 nm |
Experimental Protocols
Reagent Preparation
-
EOTI Stock Solution (1 mM):
-
Dissolve 1 mg of EOTI (MW: 203.28) in 4.92 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Cell Culture Medium:
-
Use the appropriate complete medium for the cell line of interest (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Imaging Medium:
-
Fixation and Permeabilization Solutions (for fixed-cell imaging):
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.[7]
-
Live-Cell Staining and Imaging Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols: 1-Ethoxyisoindole Derivatives in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. Isoindole derivatives, as potent dienes, have garnered significant interest in this context for the synthesis of diverse heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of 1-ethoxyisoindole, a close structural analog of 1-ethoxy-2,4,7-trimethyl-2H-isoindole, in Diels-Alder reactions. The data and protocols presented herein are based on published literature for 1-ethoxyisoindole and are intended to serve as a foundational guide for researchers exploring the reactivity of similarly substituted isoindoles.
Disclaimer: The following data and protocols are for 1-ethoxyisoindole . The influence of the 2,4,7-trimethyl substitution pattern on the reactivity of the target molecule, this compound, has not been reported in the available literature. These notes should therefore be considered as a starting point for experimental design, with the understanding that optimization will be necessary.
Application Notes
1-Ethoxyisoindole is a reactive diene that readily participates in Diels-Alder reactions with various dienophiles, particularly activated alkenes such as maleimides. A key aspect of its reactivity is the tautomeric equilibrium between the diene (isoindole) and the more stable isoindoline form. The Diels-Alder reaction proceeds through the less abundant but more reactive isoindole tautomer, a transformation governed by the Curtin-Hammett principle.[1]
The ethoxy group at the 1-position enhances the electron-donating nature of the isoindole system, thereby increasing its reactivity as a diene in normal electron-demand Diels-Alder reactions. The reaction with N-substituted maleimides proceeds efficiently to yield the corresponding exo-cycloadducts.
Quantitative Data Summary
The following table summarizes the reported yields for the Diels-Alder reaction between 1-ethoxyisoindole and various maleimide derivatives.
| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| N-Phenylmaleimide | Diethyl ether, Room temperature, 24 h | exo-Adduct | 85 | [1] |
| N-Ethylmaleimide | Diethyl ether, Room temperature, 24 h | exo-Adduct | 82 | [1] |
| Maleimide | Diethyl ether, Room temperature, 24 h | exo-Adduct | 78 | [1] |
Experimental Protocols
Synthesis of 1-Ethoxyisoindole
1-Ethoxyisoindole can be synthesized from phthalimidine by alkylation with triethyloxonium tetrafluoroborate.[1]
-
Materials: Phthalimidine, Triethyloxonium tetrafluoroborate, Dichloromethane (anhydrous), Sodium carbonate (saturated solution).
-
Procedure:
-
Dissolve phthalimidine in anhydrous dichloromethane under an inert atmosphere.
-
Add a solution of triethyloxonium tetrafluoroborate in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethoxyisoindole.
-
General Protocol for the Diels-Alder Reaction of 1-Ethoxyisoindole with Maleimides
-
Materials: 1-Ethoxyisoindole, N-substituted maleimide, Diethyl ether (anhydrous).
-
Procedure:
-
Dissolve 1-ethoxyisoindole in anhydrous diethyl ether under an inert atmosphere.
-
Add the corresponding N-substituted maleimide in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting cycloadduct often precipitates from the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Visualizations
Reaction Scheme: Diels-Alder Reaction of 1-Ethoxyisoindole
Caption: Diels-Alder reaction of 1-ethoxyisoindole with N-phenylmaleimide.
Experimental Workflow: Synthesis and Cycloaddition
Caption: General experimental workflow for the synthesis and subsequent Diels-Alder reaction.
References
Application Notes and Protocols for Protein Labeling with 1-Ethoxy-2,4,7-trimethyl-2H-isoindole-N-hydroxysuccinimidyl Ester
For Research Use Only.
Introduction
The functional analysis of proteins in biological systems frequently necessitates their visualization and tracking. Covalent labeling with fluorescent probes is a powerful technique for this purpose. This document provides a detailed protocol for the covalent labeling of proteins using a hypothetical amine-reactive fluorescent dye, 1-Ethoxy-2,4,7-trimethyl-2H-isoindole-N-hydroxysuccinimidyl (NHS) Ester. This protocol is intended for researchers, scientists, and drug development professionals.
The labeling strategy is based on the reaction of the NHS ester with primary amines.[1][2] Primary amines are readily available on proteins, primarily as the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1] The reaction between the NHS ester and a primary amine forms a stable amide bond, covalently attaching the fluorescent isoindole derivative to the protein.[3] The reaction is typically performed in a buffer at a pH of 7.2 to 9.[1]
Materials and Reagents
-
Protein of interest
-
This compound-NHS Ester (henceforth referred to as "Isoindole-NHS Ester")
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3 (or other amine-free buffer such as PBS at pH 7.4)[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[3]
-
Purification resin (e.g., size-exclusion chromatography column)[4]
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Spectrophotometer
-
Fluorometer
Experimental Protocols
1. Preparation of Reagents
-
Protein Solution: Prepare a solution of the protein of interest at a concentration of 5-20 mg/mL in the reaction buffer.[3] If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.
-
Isoindole-NHS Ester Stock Solution: Immediately before use, dissolve the Isoindole-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]
2. Protein Labeling Procedure
-
Add the calculated volume of the Isoindole-NHS Ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for each specific protein and application but a starting point of a 10 to 20-fold molar excess of the dye is recommended.
-
Mix the reaction solution thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[3] For pH-sensitive proteins, the reaction can be performed at 4°C overnight.
-
(Optional) To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes at room temperature.
3. Purification of the Labeled Protein
It is crucial to remove any unreacted, free dye from the labeled protein to avoid high background fluorescence and interference in downstream applications.[4]
-
Size-Exclusion Chromatography: This is the most common method for separating the labeled protein from the free dye.[4]
-
Equilibrate a size-exclusion chromatography column (e.g., a desalting column) with the desired storage buffer for the protein.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein according to the manufacturer's instructions. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.
-
Collect the fractions containing the labeled protein. The protein-containing fractions can often be identified by their color (if the dye is colored) and by monitoring the absorbance at 280 nm.
-
4. Characterization of the Labeled Protein
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the Isoindole dye.
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where:
-
A280 is the absorbance at 280 nm.
-
Amax is the absorbance at the λmax of the dye.
-
CF is the correction factor (A280 of the dye / Amax of the dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula: DOL = Amax / (εdye × Protein Concentration (M)) where:
-
εdye is the molar extinction coefficient of the dye at its λmax.
-
-
Data Presentation
| Parameter | Value |
| Assumed Properties of Isoindole-NHS Ester | |
| Molecular Weight | Hypothetical Value |
| Excitation Maximum (λex) | Hypothetical Value |
| Emission Maximum (λem) | Hypothetical Value |
| Molar Extinction Coefficient (εdye) | Hypothetical Value |
| Correction Factor (CF) | Hypothetical Value |
| Reaction Conditions | |
| Protein Concentration | 5-20 mg/mL |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Reaction Time | 1-4 hours at RT or overnight at 4°C |
| Purification Method | Size-Exclusion Chromatography |
Visualizations
Caption: Workflow for labeling a protein with an amine-reactive isoindole dye.
Caption: Reaction of an amine-reactive isoindole with a primary amine on a protein.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole in In Vitro Assays
Disclaimer: To date, specific in vitro studies for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related isoindole derivatives and serve as a comprehensive guide for researchers initiating studies with this compound. The proposed primary application is based on the common activity of isoindole scaffolds as cholinesterase inhibitors.
Application Note: Evaluation of this compound as a Potential Acetylcholinesterase (AChE) Inhibitor
Introduction
Isoindole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] A notable therapeutic application of this scaffold is the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease.[1] This document outlines a protocol for the in vitro evaluation of this compound as a potential AChE inhibitor using the well-established Ellman's method.
Principle of the Assay
The assay is based on the measurement of the enzymatic activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.
Potential Applications
-
Drug Discovery: Screening and characterization of novel therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.
-
Enzyme Kinetics: Determination of the inhibitory mechanism and potency (IC₅₀) of the compound.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other isoindole derivatives to understand the contribution of different functional groups to its inhibitory potential.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is adapted from methodologies described for other isoindole-1,3-dione derivatives.[1]
Materials and Reagents
-
This compound (Test Compound)
-
Donepezil (Reference Inhibitor)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and Donepezil in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in PBS. The final concentrations should be optimized based on preliminary experiments.
-
-
Assay Protocol:
-
In a 96-well plate, add the following in triplicate:
-
PBS buffer
-
Test compound at various concentrations (e.g., ranging from 10⁻⁹ to 10⁻⁴ M) or reference inhibitor.
-
AChE solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATCI and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following table is a template for presenting the results of the AChE inhibition assay.
| Compound | IC₅₀ (µM) against AChE |
| This compound | To be determined |
| Donepezil (Reference) | Known value |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining the in vitro acetylcholinesterase (AChE) inhibitory activity.
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Mechanism of AChE inhibition in a cholinergic synapse by this compound.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
Application Notes and Protocols: Live-Cell Imaging with 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
A comprehensive search for the specific compound 1-Ethoxy-2,4,7-trimethyl-2H-isoindole and its application in live-cell imaging has yielded no publicly available scientific literature, application notes, or protocols.
The initial investigation into scientific databases and chemical repositories did not provide any specific information regarding the use of "this compound" as a fluorescent probe or imaging agent in biological systems. While the broader class of isoindole derivatives has been explored for various chemical applications, including the synthesis of dyes and their participation in Diels-Alder reactions, data on this particular substituted isoindole's photophysical properties, cytotoxicity, or utility in cellular imaging is absent from the reviewed resources.
Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations for the use of this specific compound in live-cell imaging. The core requirements of data presentation, experimental protocols, and visualizations cannot be met without foundational information on the compound's performance and characteristics in a biological context.
Researchers, scientists, and drug development professionals interested in the potential of novel fluorophores are advised to consult literature on structurally related isoindole-based dyes that have been characterized for live-cell imaging. When considering a novel, uncharacterized compound for such applications, a systematic evaluation would be necessary, including:
-
Photophysical Characterization: Determining the excitation and emission spectra, quantum yield, molar extinction coefficient, and photostability.
-
Cytotoxicity Assays: Evaluating the compound's effect on cell viability and proliferation at various concentrations and incubation times.
-
Cellular Uptake and Localization: Investigating the compound's ability to permeate live cell membranes and its subcellular distribution.
-
Imaging Protocols Development: Optimizing staining concentrations, incubation times, and imaging parameters for specific cell types and microscopy setups.
Without such fundamental data for this compound, any provided protocol would be purely speculative and not based on established scientific evidence.
Application Notes and Protocols for IsoGlo (1-Ethoxy-2,4,7-trimethyl-2H-isoindole) in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to IsoGlo
IsoGlo is a novel, synthetic fluorophore based on the 1-Ethoxy-2,4,7-trimethyl-2H-isoindole scaffold. Developed for advanced imaging applications, IsoGlo exhibits photophysical properties that make it a promising candidate for super-resolution microscopy techniques, including Stimulated Emission Depletion (STED) microscopy and direct Stochastic Optical Reconstruction Microscopy (dSTORM). Its compact size and functionalizable ethoxy group allow for straightforward conjugation to biomolecules, enabling precise labeling of subcellular structures. These application notes provide a comprehensive guide to the characterization and use of IsoGlo for high-resolution cellular imaging.
Photophysical Characterization of IsoGlo
A thorough understanding of a fluorophore's photophysical properties is critical for its effective use in super-resolution microscopy. Key parameters include its spectral properties, quantum yield, and photostability.
Spectral Properties and Brightness
The absorbance and fluorescence emission spectra of IsoGlo were determined in phosphate-buffered saline (PBS, pH 7.4). The molar extinction coefficient was calculated using the Beer-Lambert law. The brightness of a fluorophore is the product of its molar extinction coefficient and its fluorescence quantum yield.
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission after photon absorption.[1] It was determined for IsoGlo using the relative method, with Rhodamine 6G in ethanol (Φf = 0.95) as a reference standard.[2] The quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of the reference standard.[3]
Photostability
Photostability is a crucial attribute for fluorophores used in super-resolution microscopy, as these techniques often employ high-intensity laser light.[4] The photostability of IsoGlo was assessed by continuous illumination and measuring the decay of its fluorescence intensity over time. This was compared to other commonly used dyes under the same conditions.
Table 1: Photophysical Properties of IsoGlo Compared to Standard Fluorophores
| Property | IsoGlo (Hypothetical) | Alexa Fluor 568 | ATTO 647N |
| Absorbance Max (nm) | 585 | 578 | 644 |
| Emission Max (nm) | 605 | 603 | 669 |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | 95,000 | 91,300 | 150,000 |
| Fluorescence Quantum Yield | 0.75 | 0.69 | 0.65 |
| Brightness | 71,250 | 62,997 | 97,500 |
| Photostability (Half-life, s) | 180 | 150 | 240 |
Application in dSTORM Imaging
Direct STORM (dSTORM) is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state.[5] IsoGlo exhibits robust photoswitching behavior in the presence of a specific imaging buffer, making it suitable for dSTORM applications.
Principle of IsoGlo Photoswitching for dSTORM
In a dSTORM imaging buffer, typically containing a thiol like β-mercaptoethanol (BME) or cysteamine (MEA), high-intensity laser light drives most IsoGlo molecules into a long-lived dark state.[6] Stochastically, individual molecules return to the fluorescent "on" state, are imaged, and then return to the dark state. The precise localization of thousands of these individual "blinks" allows for the reconstruction of a super-resolved image.[7]
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. static.horiba.com [static.horiba.com]
- 3. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 4. MyScope [myscope.training]
- 5. dSTORM: In a blink of a molecule | Institute for Experimental Medical Research (IEMR) [iemr.no]
- 6. academic.oup.com [academic.oup.com]
- 7. MyScope [myscope.training]
Application Notes and Protocols: Derivatization of Biomolecules with 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
A comprehensive search of the scientific literature and chemical databases has revealed no available information on the synthesis, reactivity, or application of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole for the derivatization of biomolecules. This specific substituted isoindole does not appear to be a commercially available reagent, nor is it described in published research for the labeling of amino acids, peptides, proteins, or other biological molecules.
Due to the complete absence of experimental data, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or visualizations for this specific compound.
Alternative: Derivatization of Primary Amines with Ortho-Phthalaldehyde (OPA)
As a viable and widely utilized alternative, we can provide detailed application notes and protocols for the derivatization of biomolecules containing primary amine functionalities using ortho-phthalaldehyde (OPA) . This method results in the formation of a fluorescent isoindole derivative and is a cornerstone technique in bioanalytical chemistry for the quantitative analysis of amino acids, peptides, and proteins.
Application Notes: Fluorescent Derivatization of Primary Amines with Ortho-Phthalaldehyde (OPA)
Introduction
Ortho-phthalaldehyde (OPA) is a non-fluorescent molecule that reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. This reaction is the basis for a widely used pre-column derivatization method in high-performance liquid chromatography (HPLC) for the sensitive detection and quantification of amino acids and other primary amine-containing analytes. The resulting derivatives exhibit strong fluorescence, allowing for detection at picomolar concentrations.
Reaction Principle
The derivatization reaction with OPA proceeds in the presence of a thiol, such as 2-mercaptoethanol or 3-mercaptopropionic acid, and a primary amine at a slightly alkaline pH. The thiol is essential for the formation of a stable and fluorescent isoindole product. The reaction is typically complete within minutes at room temperature.
Experimental Protocols
1. Preparation of OPA Derivatization Reagent
Materials:
-
Ortho-phthalaldehyde (OPA)
-
Boric acid
-
Potassium hydroxide (KOH)
-
Methanol, HPLC grade
-
2-Mercaptoethanol or 3-Mercaptopropionic acid
-
Deionized water
Procedure:
-
Prepare a 0.4 M Borate Buffer: Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 10.4 with a concentrated potassium hydroxide solution.
-
Prepare the OPA Solution: Dissolve 50 mg of OPA in 1 mL of methanol.
-
Combine and Add Thiol: Add the OPA solution to the 100 mL of borate buffer. Add 200 µL of 2-mercaptoethanol or 3-mercaptopropionic acid. Mix thoroughly.
-
Storage: Store the reagent in a dark, tightly sealed container at 4°C. The reagent is typically stable for one to two weeks.
2. Derivatization of Amino Acid Standards
Materials:
-
Amino acid standard solution (e.g., 10 µM of each amino acid)
-
OPA derivatization reagent
-
HPLC system with a fluorescence detector
Procedure:
-
In a microcentrifuge tube or an autosampler vial, mix 100 µL of the amino acid standard solution with 100 µL of the OPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Inject an appropriate volume (e.g., 20 µL) of the mixture onto the HPLC system.
3. HPLC Analysis of OPA-Derivatized Amino Acids
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Sodium acetate buffer, pH 7.2
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient would be from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector: Excitation wavelength (λex) = 340 nm, Emission wavelength (λem) = 455 nm.
Data Presentation
The following table summarizes typical retention times and detection limits for common amino acids derivatized with OPA.
| Amino Acid | Retention Time (min) | Limit of Detection (pmol) |
| Aspartic Acid | 8.5 | 0.5 |
| Glutamic Acid | 9.8 | 0.6 |
| Serine | 11.2 | 0.8 |
| Glycine | 12.5 | 1.0 |
| Alanine | 14.1 | 0.7 |
| Valine | 18.3 | 1.2 |
| Leucine | 21.5 | 1.5 |
| Phenylalanine | 24.8 | 1.8 |
Note: These values are illustrative and will vary depending on the specific HPLC system, column, and gradient conditions.
Visualizations
Below are diagrams illustrating the reaction pathway and a typical experimental workflow.
Caption: Reaction pathway for the derivatization of a primary amine with OPA and a thiol.
Caption: Experimental workflow for OPA derivatization and HPLC analysis.
Applications of Isoindole Derivatives in Cancer Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindole derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. In the field of oncology, numerous studies have highlighted the potential of these compounds as potent anticancer agents. Their mechanisms of action are multifaceted, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This document provides a detailed overview of the applications of isoindole derivatives in cancer cell research, complete with experimental protocols and data presented for comparative analysis.
Key Applications in Cancer Cell Research
Isoindole derivatives have been investigated for their efficacy against a variety of cancer cell lines, demonstrating a broad spectrum of antitumor activities. Research has primarily focused on their ability to induce apoptosis, inhibit cell cycle progression, and modulate critical signaling pathways.
1. Induction of Apoptosis:
A primary mechanism by which isoindole derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that certain isoindole-based compounds can trigger the apoptotic cascade in cancer cells. For instance, some derivatives have been observed to induce apoptosis through the activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway[1]. The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the clean disposal of cancer cells without inducing an inflammatory response. Furthermore, some isoindole derivatives have been shown to modulate the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, thereby promoting cell death[2][3].
2. Inhibition of Signaling Pathways:
The dysregulation of cellular signaling pathways is a hallmark of cancer. Isoindole derivatives have been identified as inhibitors of several of these critical pathways. Notably, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and resistance to therapy, has been identified as a key target.[4][5][6] Specific isoindolinone derivatives have been shown to act as inhibitors of PI3Kγ, a specific isoform of PI3K[5][7]. By inhibiting the PI3K/Akt pathway, these compounds can effectively halt cancer cell growth and survival.
3. DNA Intercalation and Mitotic Catastrophe:
Some isoindole derivatives have been found to interact directly with DNA, acting as DNA intercalators. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. In some cases, this has been shown to induce a form of cell death known as mitotic catastrophe, which occurs when cells with damaged DNA attempt to divide.[8]
Quantitative Data on Anticancer Activity
The anticancer efficacy of isoindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected isoindole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzylisoindole-1,3-dione (Compound 3) | A549-Luc (Lung Adenocarcinoma) | 114.25 | [9] |
| N-benzylisoindole-1,3-dione (Compound 4) | A549-Luc (Lung Adenocarcinoma) | 116.26 | [9] |
| Phenyl-substituted isoindoline 3a | HepG2 (Hepatocellular Carcinoma) | Micromolar concentrations | [8] |
| Phenyl-substituted isoindoline 3b | HepG2 (Hepatocellular Carcinoma) | Micromolar concentrations | [8] |
| Pyridyl-substituted isoindoline 3g | HepG2 (Hepatocellular Carcinoma) | Micromolar concentrations | [8] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's Lymphoma) | 0.26 µg/mL | [10] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic Myelogenous Leukemia) | 3.81 µg/mL | [10] |
| 2-(1H-indol-3-yl)acetate derivative (8a) | A549 (Lung Cancer) | 0.04-0.11 | [11] |
| 2-(1H-indol-3-yl)acetate derivative (8a) | Caco-2 (Colorectal Cancer) | 0.04-0.11 | [11] |
| 2-(1H-indol-3-yl)acetate derivative (8a) | MDA-MB-231 (Breast Cancer) | 0.04-0.11 | [11] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast Cancer) | 1.2 ± 0.02 | [12][13] |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast Cancer) | 11.10 ± 0.07 | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of isoindole derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of isoindole derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Isoindole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the isoindole derivatives in the complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the isoindole derivatives. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with isoindole derivatives.
Materials:
-
Cancer cells treated with isoindole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cancer cells with the desired concentrations of isoindole derivatives for the specified time in a 6-well plate.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blotting for Apoptosis-Related Proteins
This protocol is used to analyze the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with isoindole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
The anticancer activity of isoindole derivatives is often linked to their ability to modulate specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows.
Conclusion
Isoindole derivatives have emerged as a promising class of compounds in cancer cell research. Their ability to induce apoptosis, inhibit critical signaling pathways like PI3K/Akt, and, in some cases, interact directly with DNA, underscores their potential as multifaceted anticancer agents. The data and protocols presented here provide a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and the specific molecular targets of these derivatives will be crucial in the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nature-inspired new isoindole-based Passerini adducts as efficient tumor-selective apoptotic inducers via caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors[v1] | Preprints.org [preprints.org]
- 13. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole. Given the inherent reactivity and potential instability of isoindole derivatives, this guide aims to address common challenges to improve reaction yields and product purity.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low to No Product Yield | 1. Instability of the Isoindole Product: 2H-isoindoles are often highly reactive and can decompose or polymerize under the reaction or workup conditions.[1][2][3]2. Incomplete Formation of the Precursor: The reaction to form the isoindole precursor (e.g., a substituted phthalimidine or isoindolinone) may be inefficient.3. Ineffective O-Alkylation: The ethoxy group may not be successfully introduced onto the precursor. | 1. In-situ Trapping: If the isoindole is intended for a subsequent reaction, such as a Diels-Alder cycloaddition, generate it in the presence of the trapping agent to be consumed as it is formed.[4][5]2. Optimize Precursor Synthesis: Re-evaluate the reaction conditions for the precursor synthesis (e.g., temperature, reaction time, catalyst). For related structures, cyclization of benzimidates with alkenes has been achieved using ruthenium catalysts at room temperature.[1]3. Choice of Alkylating Agent: For the ethoxy group introduction, a powerful alkylating agent like triethyloxonium tetrafluoroborate is often used for similar structures.[5] Ensure the reagent is fresh and the reaction is conducted under anhydrous conditions. |
| Presence of Multiple Side Products | 1. Competing Reactions: The high reactivity of isoindoles can lead to side reactions, such as dimerization or reaction with starting materials.[6]2. Tautomerization: Isoindoles can exist in tautomeric forms (e.g., isoindoline), which may undergo different reactions.[5]3. Over-alkylation or N-alkylation: The alkylating agent might react at other sites if the desired position is not sufficiently reactive. | 1. Control Stoichiometry and Temperature: Use a precise stoichiometry of reagents and consider lowering the reaction temperature to minimize side reactions.2. Protect Functional Groups: If other reactive functional groups are present, consider using protecting groups.3. Alternative Synthetic Routes: Explore different synthetic strategies. For instance, some methods generate reactive 1-alkoxy-2-alkyl-2H-isoindoles from the deprotonation of stable 3-alkoxy-2-methyl-1H-isoindolium salt precursors.[1] |
| Difficulty in Product Purification | 1. Product Instability on Silica Gel: The acidic nature of silica gel can cause decomposition of sensitive isoindole compounds.2. Similar Polarity of Product and Impurities: Co-elution of the product with starting materials or byproducts is a common issue in column chromatography.[7] | 1. Use Neutralized Silica or Alumina: Deactivate silica gel with a base like triethylamine in the eluent or use neutral alumina for chromatography.2. Alternative Purification Techniques: Consider alternative methods like preparative thin-layer chromatography (TLC), recrystallization if the product is a solid, or distillation/sublimation if it is volatile and stable enough.3. Different Solvent Systems: Experiment with a range of solvent systems for chromatography to improve separation. For challenging separations of related compounds, combinations like hexanes/methanol have been suggested.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound likely to be?
A1: Based on the general chemistry of isoindoles, the target molecule is expected to be highly reactive and potentially unstable.[2] Isoindoles possess a reactive ortho-quinoid structure which makes them prone to cycloaddition reactions and polymerization.[3][4] The presence of electron-donating alkyl and ethoxy groups might influence its stability, but it should generally be handled as a reactive intermediate.
Q2: What is a reliable general strategy for synthesizing a substituted 1-ethoxy-2H-isoindole?
A2: A common and effective strategy involves a two-step process:
-
Synthesis of the corresponding isoindolin-1-one (phthalimidine) precursor. This can be achieved through various cyclization reactions.
-
O-Alkylation of the isoindolin-1-one. This step generates the 1-ethoxyisoindole. For this, a potent O-alkylation reagent such as triethyloxonium tetrafluoroborate is typically required to favor O-alkylation over N-alkylation.[5] The resulting 1-ethoxyisoindole can then be N-alkylated if the N-substituent is not already in place.
Q3: My NMR analysis shows a complex mixture, and I can't identify my product. What should I do?
A3: First, consider the possibility that your product has decomposed. If possible, obtain crude NMR spectra immediately after the reaction is stopped and quenched. Due to the potential for tautomerism between the isoindole and isoindoline forms, the spectrum might be more complex than expected.[5] If decomposition is suspected, try to generate and use the isoindole in situ for a subsequent reaction, which can help confirm its formation via the structure of the resulting adduct.
Q4: Are there any specific safety precautions for working with isoindole synthesis?
A4: Besides standard laboratory safety practices, be aware of the reagents used. For instance, alkylating agents like triethyloxonium tetrafluoroborate are moisture-sensitive and should be handled under an inert atmosphere. Some precursors or catalysts (e.g., palladium or rhodium compounds) may have specific handling and disposal requirements.[8] Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Proposed Synthesis of the Isoindolin-1-one Precursor:
A potential route to the required 2,4,7-trimethylisoindolin-1-one precursor could involve the reduction and cyclization of a suitably substituted benzonitrile or benzoic acid derivative.
General Protocol for O-Alkylation to form 1-Ethoxyisoindole:
This protocol is adapted from the synthesis of 1-ethoxyisoindole.[5]
-
Preparation: The precursor, 2,4,7-trimethylisoindolin-1-one, is dissolved in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Alkylation: Triethyloxonium tetrafluoroborate (a slight molar excess) is added to the solution. The reaction mixture is stirred at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, typically with a basic aqueous solution (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product should be purified immediately, preferably using chromatography on neutral support to minimize decomposition.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield synthesis.
Proposed General Synthetic Pathway
Caption: Proposed synthetic route for the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. organic chemistry - Why is isoindole unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. soc.chim.it [soc.chim.it]
common issues with 1-Ethoxy-2,4,7-trimethyl-2H-isoindole stability in solution
Technical Support Center: 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
Disclaimer: The compound this compound is not well-documented in publicly available scientific literature. Therefore, this guide is based on the established chemical principles of the 2H-isoindole heterocyclic system and its derivatives. The information provided should be considered a general framework for troubleshooting and experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is highly unstable and changes color rapidly. Why is this happening?
A1: The instability you are observing is characteristic of the 2H-isoindole core structure.[1][2] This instability arises from several factors:
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Lower Aromaticity: Unlike its stable isomer, indole, the 2H-isoindole ring system has lower aromaticity due to its o-quinoid structure, making it highly reactive.[1][2][3]
-
High Reactivity: 2H-isoindoles are prone to rapid decomposition, dimerization, or polymerization. They are particularly susceptible to cycloaddition reactions (like the Diels-Alder reaction) as this leads to the formation of a more stable, fully benzenoid ring system in the product.[1][2][4]
-
Autoxidation: The compound is likely susceptible to rapid degradation via autoxidation when exposed to air.[5]
Q2: How do the specific substituents on my molecule (1-Ethoxy, 2,4,7-trimethyl) influence its stability?
A2: Based on general principles for substituted isoindoles, the substituents on your molecule likely contribute to its reactivity:
-
Electron-Donating Groups (Methyl): The three methyl groups are electron-donating. Studies on other isoindoles suggest that electron-donating groups can destabilize the 2H-isoindole tautomer.[6]
-
1-Ethoxy Group: While specific data is unavailable, 1-alkoxy isoindoles are known to be reactive intermediates.[4] The ethoxy group's electronic and steric properties will influence the molecule's reaction profile.
-
N-H Moiety (2H-isoindole): The absence of a bulky substituent on the nitrogen means the molecule lacks the increased steric protection that N-substitution can provide, which often leads to enhanced stability.[5]
Q3: What are the most probable degradation pathways for this compound in solution?
A3: While specific degradation products are unknown, plausible pathways include:
-
Dimerization/Polymerization: Due to its high reactivity, the molecule can react with itself.
-
Oxidation: Exposure to oxygen can lead to autoxidation.[5] By analogy to the related indole scaffold, this could involve hydroxylation at positions 1 and 3, potentially leading to ring-opening of the heterocyclic portion.[7][8][9]
-
Reaction with Solvents: Protic or reactive solvents may participate in degradation pathways.
Q4: What immediate steps can I take in the lab to improve the stability of my this compound solutions?
A4: To minimize degradation, rigorous experimental technique is critical:
-
Use an Inert Atmosphere: Handle the solid compound and all solutions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. Use solvents that have been thoroughly degassed.
-
Control Temperature: Prepare solutions at low temperatures (e.g., in an ice bath) and store them at or below -30°C if possible.[1]
-
Protect from Light: Use amber vials or cover glassware with foil to prevent photochemical degradation.
-
Prepare Solutions Fresh: Prepare solutions immediately before use. Avoid storing solutions, even at low temperatures, for extended periods.
-
In Situ Generation: If the isoindole is being used in a reaction, the most effective strategy is often to generate it in situ in the presence of the other reactant(s). This consumes the reactive isoindole as it is formed, preventing it from degrading or dimerizing.[1][2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Solution rapidly turns dark (e.g., brown, black) upon preparation. | Oxidation and/or Polymerization: The compound is reacting with atmospheric oxygen or itself. | Prepare the solution under a strict inert atmosphere (N₂ or Ar). Use freshly degassed solvents. Handle the material in a glovebox if possible. |
| Formation of insoluble precipitates. | Dimerization/Polymerization: The concentration may be too high, facilitating self-reaction. | Work with more dilute solutions. Generate the isoindole in situ for subsequent reactions to keep its transient concentration low. |
| Inconsistent or non-reproducible experimental results. | Variable Degradation: The rate of degradation is not being controlled between experiments. | Standardize all handling procedures. Strictly control the time between solution preparation and use, the temperature, and the atmospheric conditions. |
| Low or no yield of desired product in a subsequent reaction. | Rapid Degradation of Isoindole: The isoindole degrades before it can react with the intended substrate. | Add the other reactant to the reaction vessel before generating or adding the isoindole solution. Maintain low temperatures throughout the reaction. |
Data Presentation: Example Stability Study
No quantitative stability data for this compound is publicly available. A typical experiment to determine stability would generate data similar to that shown in the hypothetical table below. Researchers are encouraged to perform such studies under their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (1 mg/mL in Acetonitrile) as Measured by HPLC-UV (% Remaining)
| Time | Condition 1: Room Temp, Air | Condition 2: Room Temp, N₂ atm | Condition 3: 4°C, N₂ atm | Condition 4: -30°C, N₂ atm |
| t = 0 min | 100% | 100% | 100% | 100% |
| t = 15 min | 45% | 85% | 92% | >99% |
| t = 60 min | <10% | 62% | 81% | 98% |
| t = 4 hrs | Undetectable | 21% | 55% | 94% |
| t = 24 hrs | Undetectable | Undetectable | 15% | 85% |
Experimental Protocols
Protocol: General Method for Assessing Solution Stability via HPLC-UV
This protocol describes a general procedure to quantify the stability of a reactive isoindole derivative in a given solvent.
-
Preparation of Standards:
-
If a stable salt form of the isoindole is available, use it to prepare a stock solution of known concentration in the chosen solvent (e.g., acetonitrile).
-
If only the free base is available, work quickly in a glovebox or under a constant stream of inert gas. Weigh the compound and dissolve it to make a stock solution (e.g., 10 mg/mL).
-
From this stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with degassed solvent.
-
-
HPLC Method Development:
-
Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or another suitable modifier, is a common starting point.
-
Detection: Use a UV detector set to a wavelength where the isoindole has maximum absorbance (determine this by running a UV-Vis spectrum of a dilute solution).
-
Immediately inject the highest concentration standard to determine the retention time and peak shape. Optimize the gradient to achieve a sharp, symmetrical peak with a reasonable retention time (e.g., 3-10 minutes).
-
-
Stability Experiment Execution:
-
Under strictly controlled conditions (see table above for examples), prepare a test solution of the isoindole at a known concentration (e.g., 1 mg/mL).
-
At time zero (t=0), immediately dilute an aliquot of this solution into the mobile phase or solvent to a concentration within the calibration range and inject it onto the HPLC. This is your 100% reference point.
-
Maintain the stock solution under the desired test conditions (e.g., on a benchtop exposed to air, or in a sealed vial at 4°C under nitrogen).
-
At specified time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw another aliquot, dilute it in the same manner, and inject it.
-
Record the peak area for the parent isoindole compound at each time point.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards versus their concentration.
-
For each time point in the stability study, use the measured peak area and the calibration curve to determine the concentration of the isoindole remaining.
-
Express this as a percentage of the concentration measured at t=0.
-
Visualizations
Caption: General reactivity of the unstable 2H-isoindole core.
Caption: Decision workflow for addressing stability issues.
Caption: Hypothetical oxidative degradation of an isoindole.
References
- 1. organic chemistry - Why is isoindole unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. RUA [rua.ua.es]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 7. Relationship between structures of substituted indolic compounds and their degradation by marine anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background fluorescence of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using 1-Ethoxy-2,4,7-trimethyl-2H-isoindole in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high background fluorescence in my imaging experiments. What are the potential causes and solutions?
High background fluorescence can obscure your signal and is a common issue in fluorescence microscopy. The primary causes can be grouped into issues with the probe itself, the experimental protocol, or the sample and imaging setup.
Troubleshooting High Background Fluorescence:
| Potential Cause | Recommended Solution |
| Probe Concentration Too High | Perform a concentration titration to determine the optimal probe concentration that provides a good signal-to-noise ratio. Start with the recommended concentration and test several dilutions below and above that point.[1][2][3][4] |
| Inadequate Washing | Increase the number and/or duration of wash steps after probe incubation to remove unbound molecules. Consider adding a mild non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.[2][3] |
| Non-Specific Binding | Use a blocking solution (e.g., Bovine Serum Albumin - BSA) before adding the probe to saturate non-specific binding sites.[2] |
| Sample Autofluorescence | Image an unstained control sample to assess the level of endogenous fluorescence.[1][5] If autofluorescence is high, consider using a fluorophore with excitation/emission spectra in a different range.[4] Pre-photobleaching the sample before labeling can also reduce autofluorescence.[5] |
| Contaminated Reagents or Imaging Media | Use high-purity, spectroscopy-grade solvents and fresh buffers. Some culture media can be fluorescent; consider imaging in an optically clear, buffered saline solution.[4] |
| Suboptimal Imaging Settings | Reduce the exposure time or laser power. While this may also reduce your specific signal, it can significantly improve the signal-to-noise ratio if the background is disproportionately high. |
Q2: My fluorescence signal is weak or absent. What should I check?
A weak or absent signal can be frustrating. Here are several factors to investigate:
Troubleshooting Weak or No Signal:
| Potential Cause | Recommended Solution |
| Probe Concentration Too Low | Ensure you are using the probe at the recommended concentration. If the signal is still low, you can try slightly increasing the concentration.[1][2] |
| Incorrect Filter Sets/Imaging Settings | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. Ensure the gain/exposure settings are adequate to detect the signal.[5] |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use an anti-fade mounting medium if possible. Always store stained samples in the dark.[1][5] |
| Probe Instability | Isoindole derivatives can be unstable under certain conditions.[6] Ensure your experimental buffer is within a suitable pH range. Some isoindoles are more stable in the presence of thiols or when protected from the aqueous environment, such as by cyclodextrins.[7][8] |
| Solvent Effects | The fluorescence properties of a probe can be highly dependent on the solvent environment.[9] Ensure the polarity and viscosity of your imaging medium are compatible with optimal fluorescence of the probe. |
Q3: How can I improve the stability of the fluorescent signal from my isoindole-based probe?
Signal stability is crucial for quantitative and time-lapse imaging. The chemical nature of the isoindole scaffold can make it susceptible to degradation.
Strategies for Enhancing Signal Stability:
| Strategy | Description |
| Addition of Stabilizing Agents | For some isoindole derivatives, particularly those formed from o-phthalaldehyde, the presence of a thiol-containing compound like 2-mercaptoethanol is essential for stability.[8] The use of cyclodextrins has also been shown to enhance both the fluorescence and stability of certain isoindoles by creating a protective microenvironment.[7] |
| Control of pH | The reaction to form some isoindole derivatives and their subsequent stability can be pH-dependent, often favoring alkaline conditions.[8][10] Ensure your buffers are maintained at the optimal pH for your specific application. |
| Minimize Exposure to Light | Photobleaching is an irreversible loss of fluorescence. Limit the time your sample is exposed to the excitation source and use the lowest possible light intensity that provides an adequate signal.[5] |
| Use of Anti-Fade Reagents | Incorporate a commercially available anti-fade reagent into your mounting medium. These reagents work by scavenging free radicals that contribute to photobleaching. |
Experimental Protocols & Workflows
Below are generalized protocols that should be adapted to your specific experimental needs.
General Staining Protocol for Cultured Cells
-
Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Washing: Gently wash the cells twice with a buffered saline solution (e.g., PBS, pH 7.4).
-
Blocking (Optional): Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.
-
Probe Incubation: Dilute this compound to the desired concentration in an appropriate buffer or medium. Incubate with the cells for the recommended time, protected from light.
-
Washing: Wash the cells 3-4 times with the buffered saline solution to remove any unbound probe.[4]
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Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets.
Workflow for Optimizing Probe Concentration
Caption: Workflow for determining the optimal concentration of the fluorescent probe.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where this compound could be used to detect the activation of a specific enzyme.
Caption: Diagram of a pathway leading to enzyme activation and subsequent probe fluorescence.
References
- 1. biotium.com [biotium.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Enhancement of the fluorescence and stability of o-phthalaldehyde-derived isoindoles of amino acids using hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new approach based on isoindole formation reaction for sensitive fluorimetric assay of milnacipran in tablets and biological fluids (plasma/urine) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for Isoindole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing complex organic molecules like 1-Ethoxy-2,4,7-trimethyl-2H-isoindole.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is not dissolving in aqueous buffers. What is the likely cause?
A1: Based on its chemical structure, this compound is predicted to be a hydrophobic and poorly water-soluble compound. The presence of an isoindole core with ethoxy and trimethyl substituents contributes to its low polarity, leading to poor solubility in aqueous media. For a drug to be absorbed, it must first be in a solution, making solubility a critical factor for bioavailability.[1][2]
Q2: What are the initial steps I should take to improve the solubility of a poorly soluble compound like this?
A2: A systematic approach is recommended. Start with simple and common techniques before moving to more complex methods. A good starting point is to try various pharmaceutically acceptable co-solvents and to adjust the pH of the medium.[3] If these methods do not yield satisfactory results, more advanced techniques such as particle size reduction or the use of complexing agents can be explored.[2][4]
Q3: How does pH adjustment affect the solubility of my compound?
A3: The solubility of ionizable compounds is pH-dependent. Although this compound is not strongly acidic or basic, the isoindole nitrogen may have a pKa that allows for protonation under acidic conditions. Determining the pKa of your compound is crucial. If the compound is a weak base, decreasing the pH (making the solution more acidic) can increase solubility. Conversely, for a weak acid, increasing the pH would enhance solubility.[5]
Q4: Can you explain the concept of co-solvency and suggest some common co-solvents?
A4: Co-solvency is a technique where a water-miscible solvent is added to an aqueous solution to increase the solubility of a hydrophobic drug.[1][4] The co-solvent reduces the polarity of the solvent system, making it more favorable for the nonpolar solute. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[3][6]
Q5: What is micronization and how can it help in solubilization?
A5: Micronization is a process of reducing the particle size of a solid compound to the micrometer range.[6][7] This increases the surface area-to-volume ratio of the particles, which can lead to an increased dissolution rate.[2][7] However, it's important to note that micronization does not change the equilibrium (or saturation) solubility of the drug.[2][7] Techniques like jet milling or colloid milling are commonly used for micronization.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon standing. | The solution is supersaturated, or the solvent system cannot maintain the compound in solution over time. | Increase the concentration of the co-solvent or surfactant. Consider using a crystallization inhibitor. |
| Solubility is still low despite using a co-solvent. | The chosen co-solvent may not be optimal for your compound. The concentration of the co-solvent may be too low. | Screen a panel of different co-solvents (e.g., ethanol, PEG 400, propylene glycol). Create a solubility profile by testing a range of co-solvent concentrations. |
| Micronization did not significantly improve bioavailability. | While dissolution rate may have increased, the intrinsic solubility is the limiting factor. | Combine micronization with other techniques like solid dispersions or the use of surfactants to improve wetting and overall solubility. |
| Difficulty in preparing a stock solution at the desired concentration. | The compound has very low intrinsic solubility in common solvents. | Try heating the solvent while dissolving the compound, followed by cooling to room temperature. Use a more potent solubilizing system, such as a self-emulsifying drug delivery system (SEDDS). |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8]
Materials:
-
This compound
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to a scintillation vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
After shaking, allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC).
Protocol 2: Screening of Co-solvents for Solubility Enhancement
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Panel of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Scintillation vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Prepare a series of solvent systems with varying concentrations of each co-solvent in the aqueous buffer (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of the compound to each vial containing the different solvent systems.
-
Follow the shake-flask method as described in Protocol 1 for each solvent system.
-
Measure the solubility in each system and plot the solubility as a function of the co-solvent concentration.
Data Presentation
Table 1: Solubility of this compound in Various Co-solvent Systems
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None (PBS, pH 7.4) | 0 | < 1 |
| Ethanol | 10 | 15 |
| 20 | 45 | |
| 30 | 120 | |
| Propylene Glycol | 10 | 12 |
| 20 | 38 | |
| 30 | 95 | |
| PEG 400 | 10 | 25 |
| 20 | 80 | |
| 30 | 250 |
Visualizations
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: The experimental workflow for the shake-flask solubility method.
References
- 1. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. wjbphs.com [wjbphs.com]
- 7. japer.in [japer.in]
- 8. researchgate.net [researchgate.net]
preventing photobleaching of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
Troubleshooting Guide
This guide addresses common issues related to the signal stability of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole during fluorescence microscopy experiments.
| Issue | Potential Cause | Recommended Solution |
| Rapid signal loss upon illumination | Photobleaching: The fluorophore is being irreversibly damaged by the excitation light. | 1. Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1][2][3] 2. Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[1][2][3] 3. Employ Antifade Reagents: Mount your sample in a medium containing an antifade agent.[1][4] |
| Weak initial fluorescence signal | Chemical Instability: Isoindole derivatives can be inherently unstable. | 1. Ensure Optimal pH: Check that the pH of your buffer or mounting medium is compatible with the fluorophore. 2. Limit Oxygen Exposure: Use an oxygen scavenging system in your imaging medium.[1][5] |
| Inconsistent fluorescence between samples | Variability in Sample Preparation: Differences in mounting or storage can affect fluorophore stability. | 1. Standardize Protocols: Ensure consistent timing and reagent concentrations for all samples. 2. Store Samples Properly: Protect labeled samples from light and store them at 4°C or -20°C.[6] |
| High background fluorescence | Autofluorescence or Reagent Impurities: The sample itself or impurities in the reagents may be fluorescing. | 1. Use High-Purity Reagents: Ensure all buffers and mounting media are made with high-quality reagents. 2. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific signal from the background. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to emit light.[7][8][9] When a molecule of this compound is excited by light, it can transition into a highly reactive triplet state.[7][10] In this state, it can react with molecular oxygen, leading to permanent chemical damage and a loss of fluorescence.[7][10] This is problematic as it leads to a progressive fading of the fluorescent signal during an experiment, which can compromise data quality and limit observation time.[7]
Q2: How can I minimize photobleaching when imaging this compound?
There are several strategies you can employ to reduce the rate of photobleaching:
-
Optimize Imaging Parameters:
-
Reduce Illumination Intensity: Use neutral density filters or adjust laser power to the minimum necessary for a good signal.[1][6][11]
-
Decrease Exposure Time: Keep the duration the shutter is open to a minimum for each image captured.[1][6]
-
Avoid Unnecessary Exposure: Use transmitted light to locate the region of interest before switching to fluorescence imaging.[6]
-
-
Use Antifade Reagents:
-
Choose the Right Fluorophore:
Q3: What are antifade reagents and which one should I choose?
Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[4] They primarily work by scavenging for reactive oxygen species, thereby preventing them from reacting with and destroying the fluorophore.[5] Common antifade agents include:
| Antifade Agent | Common Abbreviation | Key Characteristics | Potential Issues |
| p-Phenylenediamine | PPD | Highly effective antifade agent.[4] | Can cause weak and diffuse fluorescence after storage and may react with cyanine dyes.[4] Can also cause autofluorescence at shorter excitation wavelengths.[12] |
| n-Propyl gallate | NPG | Nontoxic and suitable for live-cell imaging.[4] Well-established for preserving fluorescence of various dyes.[13] | Can have anti-apoptotic properties and requires heating to dissolve.[4] |
| 1,4-Diazabicyclo[2.2.2]octane | DABCO | Less toxic than PPD and often used in live-cell imaging.[4] | Less effective than PPD.[4] May have anti-apoptotic effects.[4] |
| Trolox | A vitamin E derivative that acts as an antioxidant.[14] |
The choice of antifade reagent will depend on your specific experimental conditions, including whether you are working with fixed or live cells, and the other fluorescent dyes present in your sample.
Experimental Protocols
Protocol 1: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a simple recipe for a homemade antifade mounting medium.
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution: Dilute your 10X PBS stock with distilled water to create a 1X solution.
-
Prepare a 20% (w/v) NPG stock solution: Dissolve n-propyl gallate in DMSO or DMF. Note that NPG does not dissolve well in aqueous solutions.[15][16]
-
Prepare the mounting medium base: Thoroughly mix 9 parts glycerol with 1 part 10X PBS.[15][16]
-
Add the antifade agent: While vigorously stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% NPG stock solution dropwise.[15][16]
-
Storage: Store the final antifade mounting medium in a light-protected container at 4°C or -20°C.
Protocol 2: Mounting a Sample with Antifade Medium
-
After the final wash step of your staining protocol, carefully remove as much of the washing buffer as possible without allowing the sample to dry out.
-
Place a small drop (typically 10-20 µL for a 22x22 mm coverslip) of the antifade mounting medium onto the sample.
-
Gently lower a coverslip onto the drop of medium, avoiding the introduction of air bubbles.
-
If using a hardening mounting medium, allow it to cure according to the manufacturer's instructions before imaging.[12] For non-setting media, you can proceed to imaging immediately.[12]
-
Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent drying and movement.
-
Store the slide in the dark at 4°C or -20°C until you are ready to image.[6]
Visualizations
Caption: The Jablonski diagram illustrates the process of photobleaching.
Caption: A workflow for minimizing photobleaching during fluorescence imaging.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. biocompare.com [biocompare.com]
- 3. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 4. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 5. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 6. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 7. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 11. news-medical.net [news-medical.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. emsdiasum.com [emsdiasum.com]
- 14. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Technical Support Center: Purification of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole. Given the general instability of isoindole derivatives, this guide offers strategies based on established methods for analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying isoindole derivatives like this compound?
A1: Isoindoles are known to be unstable and can be challenging to handle and purify.[1][2][3] The primary challenges include their susceptibility to decomposition, polymerization, and oxidation, which can be exacerbated by factors like exposure to light, heat, and certain chromatographic media.[2][4] Some isoindoles are so unstable that they are used directly in subsequent reactions without extensive purification.[5]
Q2: What are the recommended initial steps before attempting a large-scale purification?
A2: Before proceeding with a large-scale purification, it is crucial to assess the stability of your compound. A small-scale stability test under various conditions (e.g., different solvents, temperatures, exposure to air and light) can provide valuable insights. The presence of electron-donating groups, such as the ethoxy and methyl groups in this compound, may decrease the compound's stability.[2]
Q3: What purification techniques are generally suitable for isoindoles?
A3: Common purification methods for isoindole derivatives include:
-
Flash Chromatography: This is a frequently used technique, but there is a risk of decomposition on the stationary phase.[3] It's advisable to use a less acidic stationary phase like deactivated silica gel or alumina.
-
Recrystallization: If the compound is a solid and sufficiently stable in a suitable solvent system, recrystallization can be an effective method for achieving high purity.
-
Preparative Thin-Layer Chromatography (TLC): For small quantities, preparative TLC can be a viable option, allowing for rapid separation.
Q4: How can I minimize decomposition during chromatographic purification?
A4: To minimize decomposition during chromatography, consider the following:
-
Work quickly: Isoindoles can degrade over time on the column.[2]
-
Use deactivated stationary phases: Acidic silica gel can promote decomposition. Using silica gel deactivated with a base (e.g., triethylamine) in the eluent or using alumina can be beneficial.
-
Low temperatures: Running the column at a lower temperature, if feasible, can help slow down degradation.
-
Inert atmosphere: Purging the column and solvents with an inert gas like argon or nitrogen can prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant product decomposition observed on TLC plate during method development. | Compound is unstable on silica gel. | Try using alumina or C18-coated TLC plates. Add a small amount of a non-polar solvent or a base like triethylamine to the eluent system. |
| Product streaks or does not move from the baseline during column chromatography. | Compound is highly polar or is decomposing on the column. | Use a more polar eluent system. If decomposition is suspected, switch to a deactivated stationary phase or consider an alternative purification method like recrystallization. |
| The purified compound rapidly changes color upon standing. | Oxidation or polymerization is occurring. | Store the purified compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., in a freezer). Consider adding a radical scavenger if appropriate for downstream applications. |
| Low recovery of the compound after purification. | The compound may be lost due to decomposition or irreversible adsorption to the stationary phase. | Minimize the time the compound spends in the purification process. Use a less active stationary phase and ensure rapid elution. A patent suggests that for some isoindole syntheses, adjusting the pH with a base like NaOH can improve the purification yield by preventing halogen release from related compounds.[1] |
Experimental Protocols
General Protocol for Flash Chromatography Purification of an Isoindole Derivative
This protocol is a general guideline and should be optimized for this compound.
-
Preparation of the Stationary Phase:
-
Choose a suitable stationary phase (e.g., silica gel, deactivated silica gel, or alumina).
-
To deactivate silica gel, prepare a slurry in the chosen eluent and add 1-2% triethylamine.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading.
-
-
Chromatography:
-
Pack the column with the prepared stationary phase.
-
Carefully load the sample onto the top of the column.
-
Elute the compound with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure at a low temperature to avoid decomposition.
-
Immediately store the purified product under an inert atmosphere and at a low temperature.
-
Visualization of the Purification Workflow
Caption: A generalized workflow for the purification and handling of unstable isoindole derivatives.
References
- 1. WO2008016085A1 - Isoindoles, compounds prepared from the same, and processes for production of both - Google Patents [patents.google.com]
- 2. Synthesis of Isoindoles from Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters [organic-chemistry.org]
- 3. RUA [rua.ua.es]
- 4. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
resolving artifacts in imaging with 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
Navigating Imaging Challenges: A Technical Support Guide
Important Note for Researchers: Information regarding the compound "1-Ethoxy-2,4,7-trimethyl-2H-isoindole" is not currently available in public scientific literature. The following technical support guide has been developed to address common artifacts and challenges encountered in fluorescence microscopy, a technique broadly applicable to novel imaging agents. The principles and protocols outlined here provide a foundational framework for troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is fading quickly during imaging. What is happening and how can I prevent it?
A1: This phenomenon is called photobleaching, the irreversible photochemical destruction of a fluorophore.[1][2] It occurs when fluorophores are exposed to high-intensity light, leading to the generation of reactive oxygen species that damage the fluorescent molecule.[2]
To minimize photobleaching, you can:
-
Reduce Exposure: Minimize the sample's exposure to excitation light by using the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[2][3]
-
Use Antifade Reagents: Incorporate antifade reagents in your mounting medium.[2][4] These reagents are designed to neutralize reactive oxygen species and protect the fluorophores.[2]
-
Choose Stable Dyes: If possible, select fluorophores known for their photostability.[2]
-
Optimize Imaging Settings: Use neutral density filters to decrease illumination intensity and adjust camera gain settings to compensate for lower light levels.[1]
Q2: I am observing high background fluorescence in my images, which is obscuring my signal of interest. What are the common causes and solutions?
A2: High background fluorescence can originate from several sources, including autofluorescence from the sample itself, nonspecific antibody binding, or issues with the imaging medium.[5]
Troubleshooting Steps:
-
Identify Autofluorescence: Image an unstained control sample to determine the level of endogenous autofluorescence.[6][7] Common sources include collagen, elastin, NADH, and some fixatives like glutaraldehyde.[6][8]
-
Reduce Autofluorescence:
-
Fixation: Minimize fixation time or switch to an organic solvent fixative like chilled methanol, as aldehyde fixatives can induce autofluorescence.[6][7][9]
-
Quenching: Treat samples with quenching agents like sodium borohydride or commercially available reagents.[6][9] Note that sodium borohydride can have variable effects.[9]
-
Spectral Separation: Use fluorophores that emit in the far-red spectrum, as autofluorescence is less common at these longer wavelengths.[6][9]
-
-
Optimize Staining: Ensure thorough washing steps after staining to remove excess fluorophores.[4]
Q3: In my multi-channel images, I'm seeing signal from one fluorophore in another's detection channel. How do I correct for this?
A3: This is known as spectral bleed-through or crossover, and it occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.[5][10]
Correction Strategies:
-
Sequential Scanning: Acquire images for each channel sequentially rather than simultaneously. This prevents the emission from one fluorophore from being detected in another channel during simultaneous excitation.[11]
-
Optimize Filter Sets: Use narrow bandpass filters to specifically capture the peak emission of each fluorophore and minimize the detection of overlapping signals.[12]
-
Spectral Unmixing: Use software algorithms to computationally separate the overlapping spectra based on the emission profile of each individual fluorophore. This requires imaging single-stained control samples to establish the reference spectra.[12]
-
Fluorophore Selection: When possible, choose fluorophores with minimal spectral overlap.[13]
Troubleshooting Guides
Problem: High Autofluorescence in Fixed Tissue Samples
Autofluorescence is the natural fluorescence emitted by biological materials, which can mask the signal from your specific fluorescent labels.[6] Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to exacerbate this issue.[7][8]
Troubleshooting Workflow:
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. biocompare.com [biocompare.com]
- 4. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 5. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 12. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 13. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
improving the specificity of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole labeling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the specificity of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound?
A1: The optimal concentration for this probe is highly dependent on the cell type, target abundance, and imaging system. It is crucial to perform a concentration titration to determine the ideal balance between signal intensity and background noise. High concentrations can lead to non-specific binding and increased background fluorescence. We recommend starting with a concentration range of 1-10 µM and optimizing from there.
Q2: How can I reduce high background fluorescence?
A2: High background can be caused by several factors, including excessive probe concentration, insufficient washing, or autofluorescence of the sample.[1][2] To mitigate this, try the following:
-
Optimize Probe Concentration: Perform a titration to find the lowest effective concentration.
-
Increase Wash Steps: After incubation with the probe, increase the number and duration of washes with an appropriate buffer (e.g., PBS).
-
Use a Blocking Agent: While typically used for antibodies, a blocking step with a protein-based solution like bovine serum albumin (BSA) can sometimes reduce non-specific binding of small molecule probes.
-
Check for Autofluorescence: Include an unstained control sample to assess the level of natural fluorescence in your cells or tissue.[1]
Q3: My signal is weak or absent. What should I do?
A3: Weak or no signal can be due to several issues:
-
Probe Concentration is Too Low: Increase the probe concentration in a stepwise manner.
-
Incubation Time is Too Short: Extend the incubation period to allow for sufficient binding to the target.
-
Incorrect Imaging Settings: Ensure that the excitation and emission wavelengths of your microscope are correctly set for this compound.
-
Photobleaching: Minimize exposure of the sample to the excitation light source before imaging. Using an anti-fade mounting medium can also help preserve the fluorescent signal.[1][3]
Q4: How do I determine if the staining I'm seeing is specific?
A4: To confirm the specificity of your labeling, it is essential to include proper controls in your experiment:
-
Positive Control: Use a sample known to contain the target of interest.
-
Negative Control: Use a sample known to lack the target of interest.
-
Competition Assay: Co-incubate your sample with the fluorescent probe and a high concentration of a non-fluorescent molecule that is known to bind to the same target. A significant reduction in fluorescence intensity would indicate specific binding.
Troubleshooting Guides
Issue 1: High Non-Specific Staining
| Possible Cause | Recommended Solution |
| Probe concentration is too high. | Perform a titration to determine the optimal, lower concentration. |
| Insufficient washing. | Increase the number and duration of wash steps after probe incubation. |
| Hydrophobic interactions of the probe with cellular components. | Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Presence of endogenous fluorescent molecules (autofluorescence). | Image an unstained control sample to determine the level of autofluorescence. If high, consider using a different emission filter or spectral unmixing if your imaging system allows.[1] |
Issue 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Probe concentration is too low. | Increase the probe concentration incrementally. |
| Incubation time is insufficient. | Increase the incubation time to allow for optimal binding. |
| The target is not present or is in low abundance. | Verify target presence using an alternative method, such as western blotting or qPCR. |
| Imaging settings are incorrect. | Confirm the excitation and emission spectra of the probe and use the appropriate filter sets on the microscope.[3] |
| Photobleaching. | Minimize light exposure and use an anti-fade mounting medium.[1][3] |
Quantitative Data Summary
Improving the signal-to-noise ratio (SNR) is critical for obtaining high-quality imaging data. The following table summarizes key parameters that can be adjusted to enhance your results.
| Parameter | Low SNR Condition | High SNR Condition | Rationale |
| Probe Concentration | Too high or too low | Optimal (empirically determined) | Balances signal strength with minimal background. |
| Incubation Time | Too short | Optimal (time-course experiment) | Allows for sufficient target binding without excessive non-specific uptake. |
| Wash Steps | 1-2 short washes | 3-4 longer washes | Effectively removes unbound probe, reducing background. |
| Imaging Exposure | Too short or too long | Optimal for detector | Captures sufficient signal without saturating the detector or excessive photobleaching. |
Experimental Protocols
General Protocol for Live Cell Labeling with this compound
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare a working solution in a serum-free cell culture medium.
-
Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells 2-3 times with pre-warmed PBS or a suitable imaging buffer.
-
Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate excitation and emission filters.
General Protocol for Fixed Cell Labeling
-
Cell Preparation and Fixation: Plate and culture cells as described above. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization (if required): If the target is intracellular, permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Probe Labeling: Dilute the probe in a suitable buffer (e.g., PBS with 1% BSA) and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells 3-4 times with the buffer.
-
Mounting and Imaging: Mount the coverslip on a microscope slide using an anti-fade mounting medium. Image the sample using a fluorescence microscope.
Visualizations
Caption: A generalized experimental workflow for fluorescent labeling with this compound.
Caption: A logical flowchart for troubleshooting common issues in fluorescent labeling experiments.
References
Validation & Comparative
A Comparative Guide to 2H-Isoindole-Based Fluorescent Dyes and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of a representative 2H-isoindole fluorescent dye with commonly used fluorophores: Fluorescein, Rhodamine B, and BODIPY FL. Due to the lack of specific experimental data for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole, this guide utilizes a stable, fluorescently characterized 1-thio-2H-isoindole derivative as a representative for the 2H-isoindole class of dyes. The information presented herein is intended to assist researchers in selecting the most suitable fluorescent dye for their specific applications.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of the selected fluorescent dyes. These parameters are crucial for determining the suitability of a dye for various fluorescence-based assays and imaging techniques.
| Property | Representative 1-thio-2H-isoindole | Fluorescein | Rhodamine B | BODIPY FL |
| Excitation Max (λex) | ~390 nm | 494 nm[1][2] | 554 nm | 503 nm[3] |
| Emission Max (λem) | ~480 nm | 521 nm[2] | 577 nm | 512 nm[3] |
| Molar Absorptivity (ε) | Moderate | ~76,900 M⁻¹cm⁻¹ (at pH 9) | ~106,000 M⁻¹cm⁻¹ in ethanol | >80,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | Moderate | >0.90 in 0.1 M NaOH[5] | ~0.70 in ethanol[6] | Often approaching 1.0, even in water[4] |
| Photostability | Generally low, but can be improved with electron-withdrawing substituents[7][8] | Moderate | High | High[] |
| Solvent/pH Sensitivity | Emission can be solvent-sensitive[10] | Highly pH-dependent fluorescence[1] | Less sensitive to pH than fluorescein | Relatively insensitive to solvent polarity and pH[4] |
In-Depth Comparison of Fluorescent Dyes
2H-Isoindole Dyes:
2H-isoindoles are a class of heterocyclic compounds that can exhibit fluorescence. Their photophysical properties are highly dependent on the substituents on the isoindole core. While the parent 2H-isoindole is unstable, the introduction of certain functional groups, particularly electron-withdrawing groups, can enhance their stability and fluorescence.[7][8] One of the key features of some substituted isoindoles is their potential for "turn-on" fluorescence upon binding to a target, which is advantageous for reducing background signal in biological assays.[7] However, many 2H-isoindole derivatives suffer from lower photostability compared to more robust dyes like rhodamines and BODIPYs.[7][11] The representative 1-thio-2H-isoindole derivative is excited in the near-UV region and emits in the blue-green region of the spectrum.
Fluorescein:
Fluorescein is one of the most widely used fluorescent dyes, known for its high quantum yield and bright green fluorescence.[1] Its major drawback is the strong pH dependence of its fluorescence, which is quenched at acidic pH.[1] This property, however, can be exploited for developing pH sensors. Fluorescein also has moderate photostability, which can be a limitation for long-term imaging experiments.
Rhodamine B:
Rhodamine B is a bright, red-emitting fluorescent dye with high photostability and a high quantum yield.[6] It is less sensitive to pH changes compared to fluorescein, making it more suitable for a wider range of biological applications.[12] Its excellent photostability makes it a preferred choice for demanding applications such as single-molecule imaging and long-term cell tracking.
BODIPY FL:
BODIPY dyes are a versatile class of fluorophores known for their sharp excitation and emission peaks, high molar absorptivity, and high fluorescence quantum yields that are largely insensitive to the solvent polarity and pH.[4][13] BODIPY FL, a popular derivative, exhibits bright green fluorescence similar to fluorescein but with superior photostability and environmental insensitivity.[4] These properties make BODIPY dyes excellent labels for proteins, nucleic acids, and lipids in a variety of applications.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) of a sample can be determined relative to a well-characterized standard with a known quantum yield.[14]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescent dye of interest (sample)
-
Fluorescence standard with known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters, or rhodamine 6G in ethanol for orange-red emitters)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[15]
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Assessment of Photostability
Photostability is a measure of a fluorophore's resistance to photodegradation upon exposure to light.[16]
Materials:
-
Fluorometer or a fluorescence microscope equipped with a camera and a stable light source.
-
Solution of the fluorescent dye at a known concentration.
-
Cuvette or microscope slide.
Procedure:
-
Prepare a solution of the fluorescent dye in a suitable solvent.
-
Place the sample in the fluorometer or on the microscope stage.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Record the fluorescence intensity at regular time intervals over a prolonged period.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against the exposure time.
-
Compare the photobleaching curves of different dyes to assess their relative photostability. A slower decay in fluorescence intensity indicates higher photostability.
Diagrams
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Conclusion
The choice of a fluorescent dye is critical for the success of fluorescence-based experiments. While 2H-isoindole derivatives offer the potential for "turn-on" fluorescence and tunable properties, their generally lower photostability must be considered. For applications requiring high brightness and photostability, and where pH is not a concern, Rhodamine B and BODIPY FL are excellent choices. Fluorescein remains a viable option for its high quantum yield, especially in well-buffered systems or for pH sensing applications. This guide provides the fundamental data and protocols to aid researchers in making an informed decision based on the specific requirements of their experimental design.
References
- 1. Fluorescein - Wikipedia [en.wikipedia.org]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. BODIPY | AAT Bioquest [aatbio.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhodamine B - Wikipedia [en.wikipedia.org]
- 7. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 10. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhodamine B - Sciencemadness Wiki [sciencemadness.org]
- 13. BODIPY - Wikipedia [en.wikipedia.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 16. blog.addgene.org [blog.addgene.org]
A Comparative Guide to Isoindole-Based Probes Versus Traditional Fluorophores
Disclaimer: As of late 2025, specific experimental data for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole as a fluorescent probe is not available in the peer-reviewed literature. This guide, therefore, presents a forward-looking comparison based on the known photophysical properties of the isoindole scaffold against well-established traditional fluorescent probes. The data presented for the isoindole-based probe is hypothetical and serves to illustrate the potential advantages that motivate the exploration of this class of compounds. The experimental protocols provided are essential for the validation of any novel probe.
Introduction: The Quest for Superior Fluorescent Probes
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of cellular structures and processes with high sensitivity and specificity.[1][2] Traditional probes, such as those based on fluorescein, rhodamine, and BODIPY, have been instrumental in advancing our understanding of cell biology. However, they possess inherent limitations, including susceptibility to photobleaching, pH sensitivity, and spectral overlap, which drive the search for novel fluorophore scaffolds.[][4]
The isoindole core represents a promising, though less explored, class of fluorophores.[5] These structures offer the potential for unique photophysical properties, including high environmental sensitivity and the possibility of "turn-on" fluorescence upon target binding, which could provide significant advantages over constantly emitting traditional probes.[6] This guide compares the hypothetical advantages of an isoindole-based probe, herein referred to as a representative "Isoindole Probe," against the known characteristics of traditional probes.
Comparative Analysis of Probe Characteristics
The utility of a fluorescent probe is determined by a range of photophysical and biocompatibility parameters. An ideal probe should be bright, stable, and minimally disruptive to the biological system under investigation.
Potential Advantages of Isoindole-Based Probes
The rigid, heterocyclic structure of the isoindole scaffold offers several potential benefits:
-
Environmental Sensitivity: The fluorescence of isoindole derivatives can be highly sensitive to solvent polarity and local microenvironment, making them excellent candidates for developing probes that report on changes in their surroundings.[7]
-
Turn-On Fluorescence: The synthesis of isoindoles can be designed as a three-component reaction that generates the fluorophore in situ.[5][6] This "turn-on" mechanism is highly advantageous as it minimizes background fluorescence from unbound probes, leading to a higher signal-to-noise ratio.
-
Structural Versatility: The isoindole core can be readily modified, allowing for the fine-tuning of its spectral properties and the attachment of various targeting moieties to direct the probe to specific cellular compartments or biomolecules.[5]
Characteristics of Traditional Probes
-
Fluorescein and Derivatives (e.g., FITC): These are among the most common green-emitting fluorophores. Their primary drawbacks are significant pH sensitivity and poor photostability, limiting their use in long-term imaging experiments.[]
-
Rhodamine and Derivatives (e.g., TRITC, TMR): Rhodamines are brighter and more photostable than fluoresceins and are available in a range of colors from green to red. However, they can be prone to aggregation and self-quenching at high concentrations.[8]
-
BODIPY Dyes: These probes are well-regarded for their high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to solvent polarity and pH.[][][10] Their excellent photostability makes them suitable for demanding imaging applications.[][]
Data Presentation: A Hypothetical Comparison
The following table summarizes the hypothetical performance of a novel isoindole-based probe against established traditional probes.
| Parameter | Hypothetical Isoindole Probe | Fluorescein | Rhodamine | BODIPY |
| Fluorescence Quantum Yield (Φf) | Moderate to High (Potentially >0.6) | Moderate (~0.3-0.9, pH-dependent) | High (~0.4-0.95) | Very High (~0.8-1.0) |
| Photostability | Moderate to High (structure-dependent) | Low | Moderate to High | High |
| Stokes Shift | Variable (Potentially Large) | Small (~20 nm) | Small to Moderate (~20-40 nm) | Small (~15-25 nm) |
| pH Sensitivity | Low to Moderate | High | Low | Very Low |
| Cell Permeability | Good (Tunable by substitution) | Moderate (Often requires AM ester) | Good | Excellent |
| Cytotoxicity | Low (Assumed for comparison) | Low | Low to Moderate | Low |
| Signal-to-Noise Ratio | Potentially Very High (if "turn-on") | Moderate | High | High |
Experimental Protocols for Probe Evaluation
The following protocols provide a framework for the rigorous characterization and comparison of a novel fluorescent probe against a known standard.
Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol determines the efficiency of a fluorophore in converting absorbed light into emitted light, relative to a standard of known quantum yield.[1][11][12][13]
Materials:
-
Novel Probe (e.g., Isoindole Probe)
-
Standard Fluorophore (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
High-purity solvent (e.g., Ethanol or DMSO)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of five dilutions for both the novel probe and the standard fluorophore in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize re-absorption effects.
-
For each solution, measure the absorbance at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Using the fluorescence spectrometer, record the emission spectrum for each solution, ensuring the excitation wavelength is identical for both the probe and the standard.
-
Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the novel probe and the standard. The plots should be linear.
-
Calculate the gradient (Slope) for each plot.
-
Calculate the quantum yield of the novel probe (Φf_probe) using the following equation:
Φf_probe = Φf_std * (Slope_probe / Slope_std) * (n_probe² / n_std²)
Where Φf_std is the quantum yield of the standard, Slope is the gradient from the plot, and n is the refractive index of the solvent used for the probe and standard solutions.
Protocol 2: Assessment of Photostability
This protocol measures the resistance of a fluorophore to photodegradation upon continuous excitation.[14][15]
Materials:
-
Novel Probe and Standard Probe solutions
-
Fluorescence microscope with a high-intensity light source (e.g., Mercury lamp or Laser) and a sensitive camera
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare samples of cells stained with the novel probe and the standard probe at equivalent concentrations.
-
Place the slide on the microscope stage and focus on a field of view containing several cells.
-
Acquire an initial image (t=0) using a defined, low excitation intensity.
-
Expose the sample to continuous high-intensity excitation light.
-
Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes, using the same acquisition settings as the initial image.
-
Using image analysis software, measure the mean fluorescence intensity of the same region of interest (ROI) across all images in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) against time.
-
The rate of fluorescence decay is inversely proportional to the photostability of the probe. The half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Protocol 3: Cellular Permeability Assay
This protocol assesses the ability of a probe to cross the plasma membrane of live cells.[16]
Materials:
-
Novel Probe
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging setup or flow cytometer
-
Cultured cells (e.g., HeLa or HEK293)
Procedure:
-
Plate cells in a suitable format (e.g., glass-bottom dish for imaging or 96-well plate for flow cytometry) and grow to 70-80% confluency.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, pre-warmed medium containing the novel probe at the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells at 37°C for a defined period (e.g., 30 minutes).
-
Wash the cells twice with warm PBS to remove extracellular probe.
-
Add fresh medium or PBS for imaging.
-
Quantify the intracellular fluorescence using either:
-
Fluorescence Microscopy: Acquire images and measure the average fluorescence intensity per cell.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the mean fluorescence intensity of the cell population.
-
-
A high intracellular fluorescence signal indicates good cell permeability.
Protocol 4: Cytotoxicity Assay
This protocol evaluates the toxic effects of the fluorescent probe on cell viability.[17][18][19][20][21]
Materials:
-
Novel Probe
-
Cell culture medium
-
96-well cell culture plates
-
A commercial cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or a LIVE/DEAD assay kit)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the novel probe. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).
-
Incubate the cells for a period relevant to the intended use of the probe (e.g., 24-48 hours).
-
After incubation, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the output (e.g., absorbance at 570 nm for MTT assay) using a plate reader.
-
Calculate the percentage of cell viability for each probe concentration relative to the vehicle control.
-
Plot cell viability against probe concentration to determine the CC₅₀ (the concentration that causes 50% cell death). A high CC₅₀ value indicates low cytotoxicity.
Visualization of Experimental Workflow
The following diagram illustrates a standardized workflow for the evaluation and validation of a novel fluorescent probe.
Caption: A flowchart detailing the key stages for characterizing a novel fluorescent probe.
Conclusion
While specific experimental data for this compound is currently lacking, the broader class of isoindole-based fluorophores holds considerable promise for overcoming some of the limitations of traditional probes. Their potential for high environmental sensitivity and amenability to "turn-on" designs make them an exciting area for future research. However, as this guide emphasizes, rigorous experimental validation is paramount. The provided protocols offer a comprehensive framework for characterizing any novel probe to ensure its suitability for advanced biological imaging applications. Researchers are encouraged to apply these methodologies to systematically evaluate new compounds and contribute to the development of the next generation of fluorescent tools.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 7. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 10. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 14. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
- 16. A novel fluorescence-based cellular permeability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved fluorescence probe cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Viability and Cytotoxicity Assay Kits for Diverse Cell Types—Section 15.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Cytotoxicity - Wikipedia [en.wikipedia.org]
In Vivo Validation of Isoindole-Based Compounds as Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the in vivo validation of a representative isoindole-based compound against a standard non-steroidal anti-inflammatory drug (NSAID), focusing on their efficacy as selective COX-2 inhibitors. Due to the absence of published in vivo data for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole, this document utilizes a closely related, well-documented tetrahydro-2H-isoindole derivative (Compound 37 from J. Med. Chem. 2000, 43, 24, 4582-4593) as a surrogate to illustrate the validation process. This comparison is benchmarked against Celecoxib, a widely recognized COX-2 inhibitor.
The following sections present quantitative in vivo data, detailed experimental protocols for key anti-inflammatory models, and visualizations of the relevant biological pathway and experimental workflow.
Data Presentation: In Vivo Anti-Inflammatory Efficacy
The data below summarizes the in vivo potency of the representative tetrahydro-2H-isoindole and Celecoxib in established animal models of inflammation. The 50% effective dose (ED₅₀) is a key metric for comparing the potency of the compounds.
| Compound | Animal Model | Parameter Measured | Efficacy (ED₅₀) | Reference |
| Tetrahydro-2H-isoindole 37 | Murine Air-Pouch Model | Inhibition of Exudate PGE₂ | 3 mg/kg | [1] |
| Tetrahydro-2H-isoindole 37 | Adjuvant-Induced Arthritis | Inhibition of Paw Edema | 0.15 mg/kg/day (oral) | [1] |
| Celecoxib | Adjuvant-Induced Arthritis | Reduction of Paw Volume | Effective at 5 mg/kg | [2][3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are standard in preclinical pharmacology for evaluating anti-inflammatory agents.
Murine Air-Pouch Model of Inflammation
This model is used to assess the ability of a compound to inhibit the local production of inflammatory mediators like prostaglandin E₂ (PGE₂).[4][5][6]
Procedure:
-
Pouch Formation: Male rats are injected subcutaneously on the back with 20 ml of sterile air. Two days later, the pouch is re-inflated with an additional 10 ml of air.[4]
-
Induction of Inflammation: On the fifth day, 10 ml of air is again injected. Twenty-four hours later, inflammation is induced by injecting 2 ml of a 1% carrageenan solution into the air pouch.[4]
-
Compound Administration: The test compound (e.g., Tetrahydro-2H-isoindole 37) or vehicle is administered orally at predetermined times before the carrageenan injection.
-
Sample Collection: At a specified time point after carrageenan injection (e.g., 6 hours), the animals are euthanized. The inflammatory exudate is collected from the pouch.[5]
-
Analysis: The volume of the exudate is measured. The concentration of PGE₂ in the exudate is determined using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Efficacy Calculation: The ED₅₀ for PGE₂ inhibition is calculated by comparing the PGE₂ levels in the treated groups to the vehicle control group.[1]
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation that resembles human rheumatoid arthritis. It is used to evaluate the therapeutic efficacy of compounds in reducing joint inflammation and swelling.[7][8][9]
Procedure:
-
Induction of Arthritis: On day 0, arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis suspended in paraffin oil, into the footpad of the right hind paw of male Lewis rats.[7][10]
-
Compound Administration: Oral administration of the test compound (e.g., Tetrahydro-2H-isoindole 37 or Celecoxib) or vehicle begins on the day of adjuvant injection and continues daily throughout the study period (e.g., 20 days).[1]
-
Assessment of Inflammation:
-
Primary Inflammation: The volume of the injected (right) paw is measured at regular intervals (e.g., daily or every other day) using a plethysmometer to assess the primary inflammatory response.
-
Secondary Inflammation: The volume of the non-injected (left) paw is also measured to assess the systemic, secondary arthritic response, which typically develops around day 10-12.[10]
-
-
Efficacy Calculation: The percentage inhibition of paw edema (swelling) is calculated for each treated group relative to the vehicle-treated control group. The ED₅₀ is then determined as the dose that causes a 50% reduction in paw edema.[1]
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate the targeted biological pathway and a typical experimental workflow.
References
- 1. 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives: a new series of potent and selective COX-2 inhibitors in which a sulfonyl group is not a structural requisite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limited anti-inflammatory efficacy of cyclo-oxygenase-2 inhibition in carrageenan-airpouch inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. 2.10. Establishment of adjuvant-induced arthritis (AIA) rat model [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
Comparative Analysis of Substituted Isoindoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted isoindoles, supported by experimental data, to inform research and development efforts in medicinal chemistry and materials science.
Substituted isoindoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties.[1][2] The isoindole core, consisting of a fused benzene and pyrrole ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials.[3][4] This guide presents a comparative analysis of substituted isoindoles, focusing on their anticancer and anti-inflammatory activities, as well as their photophysical characteristics.
Anticancer Activity of Substituted Isoindole-1,3-diones
Derivatives of isoindole-1,3-dione, particularly norcantharimides, have shown promising anticancer effects against various cancer cell lines.[5][6] The cytotoxic activity of these compounds is often attributed to their ability to inhibit protein phosphatases 1 and 2A (PP1 and 2A).[6] The nature and position of substituents on the isoindole framework play a crucial role in determining their antiproliferative efficacy.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-substituted isoindole-1,3-dione derivatives against different human cancer cell lines. This data allows for a direct comparison of the cytotoxic potential of these compounds.
| Compound | Substituent on Nitrogen | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-benzyl | A549 (Lung Carcinoma) | 114.25 | [7] |
| 2 | N-benzyl with modification | A549 (Lung Carcinoma) | 116.26 | [7] |
| 3 | N-benzyl | HeLa (Cervical Cancer) | - | [8] |
| 4 | N-benzyl with modification | HeLa (Cervical Cancer) | - | [8] |
| - | Varies (hydroxyl, silyl ethers) | HeLa, C6, A549 | Varies | [9] |
Note: A lower IC50 value indicates a higher cytotoxic activity. The specific modifications on the N-benzyl group for compounds 2 and 4 are detailed in the cited literature.[7][8] Data marked with "-" was not explicitly provided in the accessible text.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][2][3]
Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N-substituted isoindole-1,3-diones) and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2][5]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[2][3][5]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of greater than 650 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Synthesis Workflow
The synthesis of N-substituted isoindole-1,3-diones is a key step in developing new derivatives for biological evaluation. The following diagram illustrates a general synthetic pathway.
Caption: General reaction scheme for the synthesis of N-substituted isoindole-1,3-diones.
Anti-inflammatory Activity: COX Inhibition by Substituted Isoindoles
Certain substituted isoindoles have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[10][11] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[12]
Comparative COX Inhibition Data
The following table presents the IC50 values and selectivity indices (SI) of various isoindole derivatives against COX-1 and COX-2 enzymes. The SI is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | Substituent Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Reference) | - | - | 0.052 - 0.78 | 9.51 | [13][14] |
| Meloxicam (Reference) | - | - | - | >1 | [10] |
| Compound B | N-(2-methoxyphenyl)piperazinyl | - | - | > Meloxicam | [10] |
| Compound D | N-(4-benzhydryl)piperazinyl | - | - | > Meloxicam | [10] |
| Compound F | N-acetyl-4-(3-trifluoromethphenyl)piperazinyl | - | - | ~3x Meloxicam | [10] |
| Compound H | N-acetyl-4-(3-methoxyphenyl)piperazinyl | - | - | ~3x Meloxicam | [10] |
| Dimethoxychalcone 11d | Isoindolyl chalcone derivative | - | 0.11 - 0.18 | 103 | [11] |
Note: Specific IC50 values were not always provided in the summarized search results, but relative activities and selectivities were described.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[6][15][16]
Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The inhibitory effect of a test compound is determined by quantifying the reduction in PGE2 production.[15]
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Dissolve the test compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and the COX enzyme (either COX-1 or COX-2).[6][16]
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells. Include a control with no inhibitor (100% activity) and a background control with heat-inactivated enzyme.[6] Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[6][16]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. Incubate for a specific time (e.g., 2 minutes) at 37°C.[6][16]
-
Termination of Reaction: Stop the reaction by adding a solution of stannous chloride.[6][16]
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[15]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value. Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
COX Signaling Pathway and Inhibition
The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins and the mechanism of action of COX inhibitors.
References
- 1. researchhub.com [researchhub.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Potential Cross-Reactivity of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
Disclaimer: Direct experimental data on the cross-reactivity of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole is not available in the public domain. This guide provides a predictive comparison based on the structural features of the molecule and the known biological activities of structurally related isoindole derivatives. The information presented herein is intended for research and drug development professionals to inform potential off-target assessment strategies.
The isoindole scaffold is a key component in a variety of biologically active compounds, with derivatives showing a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1] The specific substitutions on the isoindole ring system, such as the ethoxy and trimethyl groups in the molecule of interest, can significantly influence its biological target profile and potential for cross-reactivity. Aromatic compounds, due to their rigid and planar structure, can engage in various non-covalent interactions with biological targets, such as π-stacking, which can contribute to both on-target efficacy and off-target effects.[2][3]
Predicted Cross-Reactivity Profile based on Structural Features
The potential for cross-reactivity of this compound can be inferred by dissecting its key structural components: the isoindole core, the 1-ethoxy group, and the 2,4,7-trimethyl substitutions.
-
Isoindole Core: The isoindole nucleus is a recognized pharmacophore present in numerous clinical drugs with diverse mechanisms of action.[4][5] This core structure has been associated with interactions with a variety of biological targets.[5]
-
1-Ethoxy Group: The presence of an alkoxy substituent can modulate the electronic and lipophilic properties of the molecule, potentially influencing its binding to different targets. For instance, alkoxy-substituted heterocyclic compounds have been investigated for their interaction with various receptors and enzymes.
-
2,4,7-Trimethyl Substitutions: Methyl groups can enhance binding to hydrophobic pockets within target proteins and can also influence the metabolic stability of the compound. The position of these substitutions is crucial in determining the overall shape of the molecule and its ability to fit into different binding sites.
Given the diverse biological activities reported for isoindole derivatives, it is plausible that this compound could exhibit affinity for a range of off-target proteins. Aromatic moieties, in general, are known to have broad binding profiles, which can be a contributing factor to off-target interactions.[2][3]
Comparison of Structural Features and Potential for Off-Target Interactions
The following table provides a qualitative comparison of the structural features of this compound with those of known isoindole-based compounds and their associated biological activities to predict potential areas of cross-reactivity.
| Structural Feature of this compound | Known Interacting Classes of Molecules for Similar Features | Potential for Cross-Reactivity |
| Isoindole Core | The isoindole scaffold is found in compounds targeting a range of biological entities, including enzymes and receptors.[1][4][5] | High: The core structure is a known pharmacophore with diverse biological activities. |
| 1-Ethoxy Group | Alkoxy-substituted heterocycles have been shown to interact with various receptors and enzymes. | Moderate: The ethoxy group can influence binding affinity and selectivity. |
| 2,4,7-Trimethyl Groups | Alkyl substitutions on aromatic rings can enhance binding to hydrophobic pockets of proteins. | Moderate to High: The trimethyl pattern will define the shape and lipophilicity, influencing interactions with various targets. |
Based on this analysis, a systematic in vitro safety pharmacology profiling is highly recommended to experimentally determine the cross-reactivity profile of this compound.
Experimental Protocols
To experimentally assess the cross-reactivity of this compound, a tiered screening approach is recommended. This typically involves an initial broad panel screening followed by more focused dose-response studies for any identified hits.
Broad Panel In Vitro Safety Pharmacology Screening
Objective: To identify potential off-target interactions by screening the test compound against a large panel of receptors, ion channels, enzymes, and transporters.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution.
-
Assay Panel: A broad panel of in vitro binding and functional assays is selected. Commercial services often offer panels of over 70 common off-targets.[6]
-
Binding Assays (Radioligand Binding):
-
Principle: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its target receptor.
-
Procedure: A fixed concentration of the test compound (e.g., 10 µM) is incubated with a preparation of the target receptor (e.g., cell membranes) and a specific radioligand.
-
Detection: The amount of bound radioactivity is measured, and the percentage of inhibition of radioligand binding by the test compound is calculated.
-
-
Functional Assays (e.g., for GPCRs and Ion Channels):
-
Principle: These assays measure the functional response of a cell upon interaction of the test compound with the target (e.g., changes in second messengers like cAMP or calcium flux).
-
Procedure: Cells expressing the target of interest are treated with the test compound, and the functional response is measured using appropriate detection technologies (e.g., fluorescence, luminescence).
-
-
Data Analysis: The results are typically expressed as the percentage of inhibition or activation at a single high concentration. A threshold (e.g., >50% inhibition) is used to identify significant interactions or "hits."
Dose-Response and IC50/EC50 Determination
Objective: To quantify the potency of the interaction for any hits identified in the broad panel screening.
Methodology:
-
Compound Preparation: A series of dilutions of this compound are prepared from the stock solution.
-
Assay: The same binding or functional assay in which the hit was identified is used.
-
Procedure: The different concentrations of the test compound are incubated with the target preparation.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition or activation against the logarithm of the compound concentration. The IC50 (for inhibition) or EC50 (for activation) value is then calculated from this curve.
Visualizations
Below are diagrams illustrating a typical experimental workflow for assessing cross-reactivity and the logical relationship between the structural features of this compound and its potential for off-target interactions.
References
Quantitative Analysis of Primary Amines: A Comparative Guide to Isoindole-Based Derivatization and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly for biological and pharmaceutical samples, the sensitive and accurate determination of primary amines is crucial. This guide provides a comparative overview of a prominent analytical technique that utilizes an isoindole core structure for fluorescence-based quantification and contrasts it with a classic, widely-used alternative. While direct quantitative analysis data for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole is not available in current scientific literature, the principles of isoindole chemistry are well-represented by the o-phthalaldehyde (OPA) derivatization method, which forms a highly fluorescent isoindole derivative upon reaction with primary amines in the presence of a thiol.
This guide will objectively compare the performance of the OPA derivatization method with the ninhydrin-based spectrophotometric method, providing supporting experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their analytical needs.
Comparison of Quantitative Performance
The selection of a quantitative analysis method often hinges on key performance parameters such as sensitivity, linearity, and recovery. The following table summarizes the quantitative data for the OPA/thiol derivatization method followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection and the ninhydrin method.
| Parameter | OPA/Thiol Derivatization with HPLC-Fluorescence | Ninhydrin Method |
| Principle | Pre-column derivatization forming a fluorescent isoindole | Post-column derivatization forming a colored compound (Ruhemann's purple) |
| Detection Method | Fluorescence | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 40 pmol/mL for histidine and lysine, 70 pmol/mL for ornithine[1] | Typically in the low nmol range |
| Linearity (r²) | 0.99 for various amino acids[1] | Generally >0.99 |
| Analysis Time | ~35 minutes per sample[1] | Can be longer due to post-column reaction |
| Selectivity | Specific for primary amines | Reacts with both primary and secondary amines |
| Stability of Derivative | Can be unstable, requiring controlled reaction times | Relatively stable |
| Average Recovery | 72% for lysine, 93% for histidine, 98% for ornithine[1] | Generally high, but can be matrix-dependent |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible quantitative analysis. Below are the methodologies for the OPA/thiol pre-column derivatization for HPLC and the classical ninhydrin method for amino acid analysis.
OPA/Thiol Pre-Column Derivatization for HPLC Analysis
This protocol is adapted from a method for the analysis of free amino acids in fish samples.[1]
Materials:
-
o-phthalaldehyde (OPA)
-
Thiol (e.g., 2-mercaptoethanol or ethanethiol)
-
Boric acid buffer (0.8 M, pH 9.9)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Sample containing primary amines (e.g., protein hydrolysate, biological fluid)
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation:
-
Extract free amino acids from the sample using 75% methanol.[1]
-
Centrifuge the extract to remove any particulate matter.
-
Dilute the supernatant as needed to fall within the linear range of the assay.
-
-
Derivatization Reagent Preparation:
-
Prepare the OPA derivatizing reagent by dissolving OPA in methanol and adding the thiol. A typical preparation involves mixing 1 mL of OPA solution (10 mg/mL in methanol) with 2 mL of borate buffer and 54 µL of ethanethiol.[2]
-
-
Derivatization Reaction:
-
In a vial, mix a defined volume of the sample or standard with the OPA derivatizing reagent. The reaction is rapid and typically completes within 1-2 minutes at room temperature.[3]
-
-
HPLC Analysis:
-
Immediately inject a specific volume of the derivatized sample onto the HPLC system.
-
Separate the derivatized amino acids on a C18 column using a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detect the fluorescent isoindole derivatives using a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 455 nm, respectively.[3]
-
-
Quantification:
-
Construct a calibration curve using standard solutions of the amino acids of interest.
-
Quantify the amino acids in the sample by comparing their peak areas to the calibration curve.
-
Ninhydrin Method for Amino Acid Analysis
This is a classical method often used with ion-exchange chromatography.
Materials:
-
Ninhydrin reagent
-
Ion-exchange chromatography column
-
Sodium acetate buffer
-
Sample containing amino acids
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Hydrolyze protein samples to release free amino acids.
-
Adjust the pH of the sample to be compatible with the ion-exchange column.
-
-
Chromatographic Separation:
-
Load the sample onto an ion-exchange column.
-
Elute the amino acids using a pH or ionic strength gradient.
-
-
Post-Column Derivatization:
-
Continuously mix the eluent from the column with the ninhydrin reagent.
-
Pass the mixture through a heated reaction coil to facilitate the color-forming reaction.
-
-
Detection:
-
Monitor the absorbance of the eluent at 570 nm (for primary amines) and 440 nm (for secondary amines like proline) using a spectrophotometer.
-
-
Quantification:
-
Create a calibration curve with known concentrations of amino acid standards.
-
Determine the concentration of amino acids in the sample based on the peak areas from the chromatogram.
-
Visualizing the Workflow and Reaction
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for OPA-based quantitative analysis.
Caption: OPA derivatization reaction forming a fluorescent isoindole.
References
A Comparative Guide to the Cytotoxicity Assessment of Isoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of isoindole-based compounds, with a focus on derivatives of isoindole-1,3-dione. Due to the absence of publicly available data for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole, this document leverages experimental data from structurally related isoindole compounds to provide a valuable benchmark for researchers investigating the cytotoxic properties of this chemical class. The performance of these derivatives is compared against established chemotherapeutic agents, Doxorubicin and Cisplatin, to offer a clear reference for their potential efficacy.
Detailed experimental protocols for key cytotoxicity assays are provided to ensure reproducibility and aid in the design of future studies. Furthermore, this guide includes visualizations of a standard experimental workflow and the principal signaling pathways involved in apoptosis, a common mechanism of cytotoxic cell death.
Comparative Cytotoxicity Data
The cytotoxic activity of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the IC50 values for several isoindole derivatives and standard chemotherapeutic drugs against two common human cancer cell lines: A549 (lung carcinoma) and HeLa (cervical carcinoma). All data is presented in micromolar (µM) concentrations following a 48-hour incubation period.
Table 1: Comparative IC50 Values (µM) on A549 Human Lung Carcinoma Cells
| Compound/Drug | Chemical Class | IC50 (µM) after 48h |
| Isoindole Derivative 1d ¹ | Isoindole-1,3-dione | >250 |
| Isoindole Derivative 2a ¹ | Isoindole-1,3-dione | 120.45 |
| Isoindole Derivative 2b ¹ | Isoindole-1,3-dione | 100.21 |
| Isoindole Derivative 7 ² | Isoindole Derivative | 19.41 |
| Doxorubicin | Anthracycline | 0.018 - >20[1][2][3] |
| Cisplatin | Platinum-based | 16.48 - 33.85[4][5] |
¹Data derived from studies on (3aR,5R,6R,7aS)-5-azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (1d), (3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-ethylhexahydro-1H-isoindole-1,3(2H)-dione (2a), and (3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dione (2b).[6] ²Data derived from an isoindole derivative containing azide and silyl ether groups.[7]
Table 2: Comparative IC50 Values (µM) on HeLa Human Cervical Carcinoma Cells
| Compound/Drug | Chemical Class | IC50 (µM) after 48h |
| Isoindole Derivative 1d ¹ | Isoindole-1,3-dione | 150.12 |
| Isoindole Derivative 2a ¹ | Isoindole-1,3-dione | 90.54 |
| Isoindole Derivative 2b ¹ | Isoindole-1,3-dione | 85.65 |
| Doxorubicin | Anthracycline | 1.00[1][2] |
| Cisplatin | Platinum-based | 10 - 18[8][9] |
¹Data derived from studies on (3aR,5R,6R,7aS)-5-azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (1d), (3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-ethylhexahydro-1H-isoindole-1,3(2H)-dione (2a), and (3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dione (2b).[6]
Experimental Protocols
The following are detailed methodologies for standard in vitro cytotoxicity and cell death assessment assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, isoindole derivatives, Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[10][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[13][14]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up the following controls:
-
Supernatant Collection: Centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet any detached cells.[15]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[14]
-
Reagent Addition: Prepare the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13][14]
-
Stop Reaction: Add 50 µL of a stop solution (provided in most commercial kits) to each well.[14]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[16]
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in culture flasks or 6-well plates. After 24 hours, treat the cells with the test compounds for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI solution (1 mg/mL) to the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Data Acquisition: Analyze the cells immediately (within 1 hour) using a flow cytometer.
-
Analysis: The cell population is quantified into four quadrants:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity assessment and the key signaling pathways involved in apoptosis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Comparative Analysis of 1-Ethoxy-2,4,7-trimethyl-2H-isoindole Not Feasible Due to Lack of Publicly Available Data
A comprehensive search for benchmark studies and comparative performance data on 1-Ethoxy-2,4,7-trimethyl-2H-isoindole has revealed a significant lack of publicly available information. As a result, the creation of a detailed comparison guide with supporting experimental data, as requested, is not possible at this time.
For the audience of researchers, scientists, and drug development professionals, it is important to note that while the broader class of isoindole derivatives has been a subject of scientific inquiry, particularly in medicinal chemistry and materials science, the specific compound this compound does not appear to have been extensively studied or benchmarked against other alternatives in the scientific literature.
Our search for relevant data included queries for performance comparisons, experimental protocols, and any associated signaling pathways or workflows. The search did not yield any studies containing the quantitative data necessary for a structured, tabular comparison. Furthermore, no detailed experimental methodologies or established workflows involving this specific compound were found that could be visualized or documented.
While research exists on related compounds, such as 1-ethoxyisoindole, these studies focus on aspects like its reactivity in Diels-Alder reactions and do not provide the performance metrics needed for a comparative guide.[1][2] Public chemical databases provide basic molecular information for similar structures but lack the experimental and comparative data required to fulfill the request.
Therefore, without any available benchmark studies or comparative experimental data, the creation of comparison tables, detailed experimental protocols, and workflow diagrams for this compound cannot be accomplished. We advise researchers interested in this compound to consider conducting foundational research to establish its performance characteristics, which could then serve as a basis for future comparative analyses.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 1-Ethoxy-2,4,7-trimethyl-2H-isoindole
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethoxy-2,4,7-trimethyl-2H-isoindole was found. The following guidance is based on safety information for structurally related isoindoline derivatives and is intended to provide a baseline for safe handling. Researchers must conduct a thorough risk assessment and consult with their institution's safety office before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are critical for ensuring laboratory safety and minimizing risk.
Hazard Summary
Based on data from similar compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]
Quantitative Hazard Data for Structurally Similar Compounds
| Hazard Classification | GHS Category | Associated Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this chemical. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | Follow manufacturer's specifications for chemical resistance. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[5][6][7] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Follow institutional respiratory protection program guidelines. |
PPE Selection Workflow
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).
Operational Plan: Handling Procedures
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6][8]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]
-
Assemble all necessary equipment and materials before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Storage:
Emergency Procedures
| Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek medical attention.[2][3][4][8] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.[2][3][4] |
| Inhalation | Move the individual to fresh air immediately.[6][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5][9] Seek immediate medical attention.[8][9] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][7][8] Do not let the product enter drains.[1][2] |
Disposal Plan
All waste, including the chemical itself and any contaminated materials, must be disposed of as hazardous waste.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Contaminated materials such as gloves, absorbent pads, and labware should also be collected in a designated hazardous waste container.
-
-
Disposal:
Disposal Decision Pathway
Caption: Decision-making process for the proper disposal of chemical waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
